Fluetizolam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40054-88-4 |
|---|---|
Molecular Formula |
C17H15FN4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H15FN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
BCKPHENWWQCRCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fluetizolam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug. It is not approved for medical use and its safety and efficacy have not been established in formal clinical trials. This document is intended for informational and research purposes only.
Executive Summary
This compound, a thienotriazolodiazepine, is structurally related to benzodiazepines and is presumed to exert its sedative, anxiolytic, and muscle relaxant effects through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. This guide elucidates the mechanism of action of compounds like this compound at the GABA-A receptor, providing a detailed overview of the underlying molecular interactions, experimental protocols for characterization, and available quantitative data for closely related analogs. Due to a lack of specific published experimental data for this compound, this guide utilizes data from its close analog, etizolam, to illustrate the pharmacological profile.
Core Mechanism of Action: Positive Allosteric Modulation
This compound, like other benzodiazepines and thienodiazepines, does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator .[2][3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GABA.[2][3]
The binding of this compound to this allosteric site induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[3] This potentiation of GABA's effect leads to an increased frequency of the chloride ion (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron.[3] The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.
The benzodiazepine binding site is located at the interface between the α and γ subunits of the heteropentameric GABA-A receptor.[3] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex influences the pharmacological effects of the binding ligand.[4] For instance, it is generally considered that binding to α1-containing receptors is associated with sedative effects, while interaction with α2- and α3-containing receptors mediates anxiolytic and muscle relaxant properties.[4]
Quantitative Pharmacological Data (Etizolam as an Analog)
| Compound | Receptor Subtype | Binding Affinity (Ki) [nmol/L] | Efficacy (EC50) [nmol/L] | Potentiation of GABA-induced Current |
| Etizolam | α1β2γ2S | 4.5 | 92 | 73% increase |
| Alprazolam (comparator) | α1β2γ2S | 7.9 | 56 | 98% increase |
Data sourced from a study on etizolam's effects on rat cortical membranes and human cloned GABA-A receptors expressed in oocytes.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the molecular interactions and experimental logic pertinent to the study of this compound's mechanism of action.
Experimental Protocols
The characterization of a compound like this compound at the GABA-A receptor involves two primary types of experiments: radioligand binding assays to determine its affinity for the receptor and electrophysiological assays to measure its functional effect on receptor activity.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Objective: To measure the displacement of a known radiolabeled ligand from the benzodiazepine binding site by this compound.
Materials:
-
Radioligand: [3H]flunitrazepam or [3H]Ro15-1788 (a benzodiazepine antagonist).
-
Membrane Preparation: Synaptosomal membranes prepared from rodent cerebral cortex or from cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subtypes.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam) to determine non-specific binding.
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to determine the functional modulation (efficacy) of GABA-A receptors by this compound.
Objective: To measure the potentiation of GABA-induced chloride currents by this compound in oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes: Stage V-VI oocytes.
-
cRNA: Capped RNA transcripts for the desired α, β, and γ GABA-A receptor subunits.
-
Injection System: Nanoject or equivalent microinjection apparatus.
-
TEVC setup: Amplifier, voltage and current electrodes, perfusion system, and recording chamber.
-
Recording Solution: Oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, at pH 7.5).
-
Agonist: GABA.
-
Test Compound: this compound.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with a mixture of the cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current injection). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20). This establishes a baseline GABA-induced current.
-
This compound Co-application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.
-
Data Acquisition: Record the changes in the amplitude of the GABA-induced chloride current in the presence of this compound.
-
Data Analysis: Plot the percentage potentiation of the GABA current as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation.
Conclusion
This compound is a thienotriazolodiazepine that functions as a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α/γ subunit interface, which enhances the affinity of GABA for its binding site and increases the frequency of chloride channel opening. This leads to neuronal hyperpolarization and an overall inhibitory effect in the central nervous system. While specific quantitative data for this compound remain to be published, the pharmacological profile of its close analog, etizolam, demonstrates high-affinity binding and potentiation of GABA-induced currents, consistent with the effects of classical benzodiazepines. The detailed experimental protocols provided herein outline the standard methodologies for the in-vitro characterization of such compounds, enabling further research into the precise pharmacological properties of this compound and other novel psychoactive substances.
References
Fluetizolam CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluetizolam is a thienotriazolodiazepine derivative that has garnered interest within the scientific community for its potent sedative and anxiolytic properties. As a designer drug, its pharmacological and toxicological profiles are still under investigation, making it a compound of significant interest for forensic and pharmacological research. This technical guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, and its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document also outlines representative experimental protocols for its synthesis, analysis, and in vitro characterization, and presents a visualization of its signaling pathway.
Chemical Identification and Nomenclature
This compound is a synthetic compound belonging to the thienodiazepine class, which are analogues of benzodiazepines where the benzene ring is replaced by a thiophene ring.
-
CAS Number : 40054-88-4
-
IUPAC Nomenclature :
Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅FN₄S | [1][3][6][7] |
| Molecular Weight | 326.4 g/mol | [3][4][5] |
| Purity (typical) | ≥98% | [7] |
| UV max (in Ethanol) | 242 nm | [7] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMF | 5 mg/mL | [7][9] |
| DMSO | 3 mg/mL | [7][9] |
| Ethanol | 5 mg/mL | [7][9] |
| PBS (pH 7.2) | Insoluble | [7][9] |
Table 3: Pharmacological Profile
| Parameter | Value | Reference |
| Potency | Approximately 6 to 10 times that of diazepam | [10] |
| Common Dosage | 0.5 - 1.0 mg | [10] |
| Onset of Action | 15 - 30 minutes | [10] |
| Peak Concentration | 30 minutes - 2 hours | [10] |
| Duration of Effects | 5 - 7 hours | [10] |
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5][10][11][12] It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5][11] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.[5] This inhibitory action is responsible for the anxiolytic, sedative, and muscle-relaxant effects observed with this compound.[5] The sedative effects are primarily mediated by the α1 subunit of the GABA-A receptor, while the anxiolytic effects are linked to the α2 and α3 subunits.[5][10]
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Protocols
The following are representative protocols for the synthesis, purification, and in vitro analysis of this compound. These are intended for informational purposes for research and development professionals.
Illustrative Synthesis of this compound
This protocol is a hypothetical representation based on general synthetic routes for thienotriazolodiazepines.
-
Step 1: Synthesis of the Thienodiazepine Core. The synthesis would likely begin with the construction of the core thienodiazepine ring system. This can be achieved through a multi-step process starting from a substituted aminothiophene derivative which is then reacted with a suitable amino acid equivalent and cyclized.
-
Step 2: Introduction of the Fluorophenyl Group. The 2-fluorophenyl moiety is typically introduced via a condensation reaction with 2-fluorobenzoyl chloride or a related derivative at the appropriate position on the thienodiazepine core.
-
Step 3: Formation of the Triazole Ring. The final step involves the annulation of the triazole ring. This is commonly achieved by reacting the thienodiazepine intermediate with a hydrazine derivative, such as acetylhydrazine, followed by cyclization to form the fused triazolo ring system of this compound. The reaction is typically carried out in a high-boiling point solvent like n-butanol at elevated temperatures.
-
Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a representative method for determining the purity of a this compound sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 6.0) and acetonitrile in a ratio of approximately 45:55 (v/v). The optimal ratio may require empirical determination.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 10 µg/mL.
-
Inject the working standard and the sample solution into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Caption: General workflow for HPLC analysis of this compound.
In Vitro Functional Assay: Electrophysiology
This protocol describes a method to characterize the modulatory effects of this compound on GABA-A receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ionic currents from the transfected cells.
-
Solutions:
-
External Solution: A standard physiological saline solution.
-
Internal Solution: A solution mimicking the intracellular ionic composition, typically containing a high concentration of chloride.
-
GABA Solution: A stock solution of GABA prepared in the external solution.
-
This compound Solution: A stock solution of this compound prepared in DMSO and then diluted to the final desired concentrations in the external solution.
-
-
Procedure:
-
Establish a whole-cell recording from a transfected cell.
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.
-
Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Measure the potentiation of the GABA-induced current by this compound.
-
Construct a concentration-response curve to determine the EC₅₀ of this compound's modulatory effect.
-
Conclusion
This compound is a potent thienotriazolodiazepine with a clear mechanism of action at the GABA-A receptor. The information and protocols provided in this guide are intended to support the research community in further elucidating the pharmacological, metabolic, and toxicological properties of this compound. As a designer drug, continued research is crucial for forensic identification and for understanding its potential impact on public health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dempochem.com [dempochem.com]
- 3. This compound | C17H15FN4S | CID 12434320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monographs [cfsre.org]
- 5. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 6. standardchems.com [standardchems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. About: this compound [dbpedia.org]
- 9. glpbio.com [glpbio.com]
- 10. tripsitter.com [tripsitter.com]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluetizolam: Discovery and History as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine derivative that has emerged as a significant compound within the research chemical landscape.[4] Possessing sedative and anxiolytic properties, it is structurally analogous to the clinically utilized benzodiazepine, etizolam.[2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, intended to serve as a resource for researchers, scientists, and drug development professionals. Due to its status as a research chemical, publicly available data on its initial synthesis and comprehensive pharmacological evaluation are limited. Much of the current understanding is derived from forensic toxicology reports and analyses of its effects by analogy to related compounds.
Introduction and Chemical Profile
This compound is classified as a novel psychoactive substance (NPS) and has been identified in illicit drug markets in recent years.[1] As a thienotriazolodiazepine, its core structure features a thiophene ring fused to a triazole and a diazepine ring. This structural class is known for its interaction with the central nervous system, primarily through the modulation of gamma-aminobutyric acid (GABA) receptors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [4] |
| Synonyms | 2'-Fluorodeschloroetizolam | N/A |
| Molecular Formula | C₁₇H₁₅FN₄S | [4] |
| Molar Mass | 326.39 g·mol⁻¹ | [4] |
| CAS Number | 40054-88-4 | [4] |
Discovery and History
The precise origins of this compound's first synthesis are not well-documented in publicly accessible scientific literature. It is believed to have emerged from early drug discovery or pharmaceutical studies that were never commercially developed.[1] A European Patent, EP 0776892, filed by Yoshitomi Pharmaceutical Industries, Ltd. in 1997, describes a broad class of thienylazole and thienotriazolodiazepine compounds, to which this compound belongs.[4] However, the patent does not explicitly mention this compound by name or provide a specific synthesis for this particular compound.
The history of this compound as a research chemical is intrinsically linked to the rise of novel psychoactive substances. These compounds are often synthesized in clandestine laboratories to circumvent existing drug laws. Forensic toxicology reports indicate the appearance of this compound in forensic casework, highlighting its distribution and use within the illicit drug market.[3][5][6] Its legal status varies by jurisdiction; for instance, it is controlled in Germany under the New Psychoactive Substances Act (NpSG) and in the United Kingdom under the Psychoactive Substances Act.[4] In the United States, this compound is not federally controlled.
Pharmacological Profile
This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition results in the sedative, anxiolytic, and muscle-relaxant effects associated with this class of compounds.
While specific in-vivo and in-vitro pharmacological data for this compound are scarce in peer-reviewed literature, its potency is reported to be greater than that of its analogue, etizolam. Quantitative structure-activity relationship (QSAR) studies have been used to predict the binding affinity of various designer benzodiazepines. One such study predicted a high binding affinity for the related compound fluclotizolam, suggesting that compounds within this structural class are potent ligands for the GABA-A receptor.[7]
Table 2: Predicted GABA-A Receptor Binding Affinity for a Related Thienotriazolodiazepine
| Compound | Predicted Binding Affinity (log 1/c) | Reference |
| Fluclotizolam | 8.91 | [7] |
Note: Specific Ki values for this compound are not currently available in the reviewed literature.
Experimental Protocols
General Synthesis of Thienotriazolodiazepines
The synthesis of the thienotriazolodiazepine core typically involves a multi-step process. A general approach might involve the following key transformations:
-
Synthesis of a 2-aminothiophene derivative: This often serves as the starting material for the construction of the fused ring system.
-
Formation of the diazepine ring: The 2-aminothiophene can be reacted with a suitable building block to form the seven-membered diazepine ring.
-
Introduction of the triazole ring: The final step involves the annulation of the triazole ring onto the thienodiazepine core.
A more specific, yet still general, synthetic route for a related compound, 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, involves multi-step reactions starting with functionalized thieno-triazolo-diazepine precursors, with key steps including halogenation.[8]
In-Vitro Pharmacological Evaluation
Receptor Binding Assays: To determine the binding affinity of a compound like this compound for the GABA-A receptor, competitive radioligand binding assays are typically employed. This involves using a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and measuring the ability of the test compound to displace it from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.
Electrophysiological Studies: Patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors can be used to assess the functional activity of the compound. These studies measure the potentiation of GABA-induced chloride currents in the presence of the test compound, providing information on its efficacy as a positive allosteric modulator.
In-Vivo Behavioral Assays
Animal models are used to evaluate the sedative, anxiolytic, and muscle-relaxant properties of benzodiazepine-like compounds. Common assays include:
-
Locomotor Activity: To assess sedative effects by measuring changes in spontaneous movement.
-
Elevated Plus Maze: A widely used test to evaluate anxiolytic activity in rodents.
-
Rotarod Test: To assess motor coordination and muscle relaxant effects.
Visualizations
Benzodiazepine Signaling Pathway
Caption: Figure 1. Benzodiazepine Signaling Pathway.
Experimental Workflow for Research Chemical Characterization
Caption: Figure 2. Experimental Workflow.
Conclusion
This compound represents a potent thienotriazolodiazepine that has garnered attention as a research chemical due to its pronounced sedative and anxiolytic effects. While its formal discovery and development history remain largely undisclosed, its emergence in forensic casework underscores its prevalence in the designer drug market. The pharmacological profile of this compound is consistent with that of a positive allosteric modulator of the GABA-A receptor, although a detailed quantitative characterization is still lacking in the scientific literature. This guide provides a foundational understanding of this compound for the scientific community, highlighting the need for further research to fully elucidate its pharmacological and toxicological properties. Researchers investigating this and similar compounds should adhere to rigorous safety protocols and be aware of the legal and ethical implications of working with novel psychoactive substances.
References
- 1. Monographs [cfsre.org]
- 2. tripsitter.com [tripsitter.com]
- 3. Etizolam Blood Concentrations in 191 Forensic Cases in Ontario, Canada (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Flualprazolam Blood Concentrations in 197 Forensic Investigation Cases [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | 57801-95-3 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Core Characteristics of Fluetizolam
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, focusing on the solubility and mechanism of action of fluetizolam. This compound is a thienotriazolodiazepine derivative recognized for its potent sedative and anxiolytic properties.[1] As a designer drug, its pharmacological and toxicological profiles are not yet fully understood, making detailed technical information crucial for ongoing research and development.[2]
Chemical and Physical Properties
This compound, with the chemical formula C₁₇H₁₅FN₄S, has a molar mass of 326.4 g/mol .[2][3] It is categorized as a thienodiazepine, structurally analogous to etizolam.[2] This compound is intended for research and forensic applications.[4]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅FN₄S | PubChem[3] |
| Molar Mass | 326.4 g/mol | PubChem[3] |
| IUPAC Name | 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene | PubChem[3] |
| CAS Number | 40054-88-4 | PubChem[3] |
Solubility Profile
Quantitative solubility data for this compound in dimethyl sulfoxide (DMSO), ethanol, and methanol is not extensively documented in publicly available literature. However, supplier information suggests that stock solutions can be prepared in these common organic solvents. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be effective.[4] The lack of precise solubility data highlights a gap in the current body of research and presents an opportunity for further investigation.
| Solvent | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Data not available | Commonly used as a solvent for similar compounds.[5][6][7] |
| Ethanol | Data not available | A common solvent for drug discovery and in vitro assays.[5][6][7] |
| Methanol | Data not available | Another polar organic solvent used in laboratory settings.[6][7] |
Experimental Protocol: Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound, based on the isothermal shake-flask method, a standard approach in pharmaceutical sciences.
Objective: To determine the saturation solubility of this compound in DMSO, ethanol, and methanol at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, anhydrous, analytical grade
-
Methanol, anhydrous, analytical grade
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of DMSO, ethanol, and methanol.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Solubility Calculation: Use the calibration curve to calculate the concentration of this compound in the original saturated solution. This concentration represents the solubility of the compound in the respective solvent at the specified temperature.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[8][9] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[8]
The binding of this compound to the benzodiazepine site on the GABA-A receptor complex enhances the effect of GABA.[8][9] This potentiation increases the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron.[8] This increased inhibition of neuronal firing results in the anxiolytic, sedative, and muscle-relaxant effects associated with this class of compounds.[9] The sedative effects are primarily mediated by the α1 subunit, while the anxiolytic effects are linked to the α2 and α3 subunits of the GABA-A receptor.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. getmetabolite.com [getmetabolite.com]
- 3. This compound | C17H15FN4S | CID 12434320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Flutazolam? [synapse.patsnap.com]
- 9. This compound | 40054-88-4 | Benchchem [benchchem.com]
In-Vitro Receptor Binding Affinity of Fluetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Fluetizolam and GABA-A Receptors
This compound is a novel benzodiazepine that has gained attention for its central nervous system depressant effects.[3] Its chemical structure is similar to other thienodiazepines like etizolam.[3] The primary pharmacological target of this compound is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the brain.
GABA-A receptors are pentameric structures composed of various subunit combinations, with the most common being two α, two β, and one γ subunit.[4] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines, including this compound, bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[4][5] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in potentiation of the inhibitory signal.[2]
The diverse pharmacological effects of benzodiazepines, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their α subunit isoform (α1, α2, α3, α5, etc.).[4][5] For instance, the sedative effects are primarily associated with α1-containing receptors, while anxiolytic effects are linked to α2 and α3 subunits.[5]
Quantitative Binding Affinity Data
As of the latest available research, specific experimentally determined in-vitro binding affinities (Ki or Kd values) for this compound at various GABA-A receptor subtypes have not been published. It has been noted in the literature that while specific Kd values for this compound are not readily found, its high-affinity for the benzodiazepine binding site is well-documented.[2]
To provide an illustrative example of the type of data generated in such studies, the following table presents Quantitative Structure-Activity Relationship (QSAR)-predicted binding affinities for several designer benzodiazepines, including the structurally related thienotriazolodiazepine, fluclotizolam. It is crucial to note that these are predicted values and not experimentally determined for this compound.
| Compound | Class | Predicted Binding Affinity (log 1/c) |
| Clobromazolam | Triazolobenzodiazepine | 10.14 |
| Flualprazolam | Triazolobenzodiazepine | 10.13 |
| Difludiazepam | 1,4-Benzodiazepine | 9.16 |
| Fluclotizolam | Thienotriazolodiazepine | 8.91 |
| Bentazepam | Thienodiazepine | 6.88 |
| Tofisopam | 2,3-Benzodiazepine | 5.03 |
| Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.[6] |
Experimental Protocols: In-Vitro Receptor Binding Assays
The binding affinity of compounds like this compound to the benzodiazepine site of the GABA-A receptor is typically determined using in-vitro radioligand binding assays. A common method is the competitive displacement assay.
Principle
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from the target receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.[2]
Materials
-
Receptor Source: Membranes prepared from specific brain regions (e.g., rat cerebral cortex) or cell lines recombinantly expressing specific GABA-A receptor subtypes.
-
Radioligand: A high-affinity benzodiazepine receptor ligand labeled with a radioisotope, commonly [3H]flunitrazepam.
-
Competitor: The unlabeled test compound (this compound).
-
Non-specific Binding Control: A high concentration of a known benzodiazepine (e.g., diazepam) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration System: A vacuum filtration apparatus with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure
-
Membrane Preparation: The chosen tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes are prepared containing:
-
A fixed concentration of the radioligand ([3H]flunitrazepam).
-
A fixed amount of the receptor preparation.
-
Increasing concentrations of the competitor (this compound).
-
Control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled benzodiazepine).
-
-
Incubation: The tubes are incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is generated, from which the IC50 value is determined.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 3. Monographs [cfsre.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Fluetizolam molecular weight and chemical formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam, also known as 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a thienotriazolodiazepine derivative noted for its potent sedative and anxiolytic properties. As a designer drug, it is structurally related to other benzodiazepines and has garnered interest within the research community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound's core chemical properties, its mechanism of action, and generalized experimental protocols for its analysis.
Core Molecular and Physical Properties
This compound is a complex heterocyclic compound. Its chemical structure consists of a thiophene ring fused to a triazole and a diazepine ring. This thienotriazolodiazepine core is fundamental to its biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₅FN₄S | [4] |
| Molecular Weight | 326.4 g/mol | [4][5] |
| IUPAC Name | 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [3] |
| CAS Number | 40054-88-4 | [5] |
| Appearance | Plasma | [4] |
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects primarily through the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.
Upon binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound induces a conformational change that increases the affinity of the receptor for GABA. This enhanced binding of GABA leads to a more frequent opening of the receptor's chloride channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission. This mechanism is responsible for the sedative, anxiolytic, and muscle-relaxant effects associated with this compound and other benzodiazepines.
Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory role of this compound.
References
Predicted ADME Properties and Metabolism of Fluetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug.[1] As of the latest available information, comprehensive in vivo pharmacokinetic and metabolic data for this compound in humans are not available in peer-reviewed literature. This guide provides a predictive overview of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on data from structurally related benzodiazepines, particularly flubrotizolam and flubromazolam. The information herein is intended for research and informational purposes only.
Introduction
This compound (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine) is a potent sedative and anxiolytic compound.[1] Understanding its ADME profile is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. This document synthesizes predictive data based on established metabolic pathways of analogous compounds to guide future research.
Predicted ADME Properties
The ADME properties of this compound are expected to be similar to other thienotriazolodiazepines. A summary of these predicted properties is presented in Table 1.
Table 1: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Property | Rationale based on Analogues |
| Absorption | Rapidly absorbed | Etizolam, a related thienodiazepine, exhibits rapid absorption with time to maximum plasma concentration (Tmax) between 0.5 and 2 hours.[5] |
| Distribution | High protein binding | Flubromazolam, a triazole benzodiazepine, demonstrates high protein binding.[4][6] |
| Moderate to high volume of distribution | Fluorination of the alprazolam pharmacophore has been shown to increase the volume of distribution.[7] | |
| Metabolism | Primarily hepatic | Benzodiazepines are predominantly metabolized in the liver. |
| Low hepatic clearance | The predicted hepatic clearance for the structurally similar flubromazolam is low (0.42-0.43 mL/min/kg).[4][6] | |
| Excretion | Primarily renal as metabolites | The related compound brotizolam is almost completely metabolized into hydroxylated compounds which are then conjugated and excreted via the kidneys.[3] |
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to occur in two main phases: Phase I oxidation and Phase II conjugation.
Phase I Metabolism: Oxidation
Based on studies of structurally similar compounds like flubrotizolam and flubromazolam, the primary Phase I metabolic pathway for this compound is predicted to be hydroxylation .[2][4][6] This reaction involves the addition of a hydroxyl (-OH) group, primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .[4][6]
Key predicted hydroxylation sites include:
-
α-hydroxylation: Addition of a hydroxyl group to the methyl group.
-
6-hydroxylation: Addition of a hydroxyl group to the thieno ring system.
Reductive metabolic pathways, while less common for this class of compounds, have been observed for analogs like flubrotizolam and cannot be entirely ruled out.[2]
Phase II Metabolism: Glucuronidation
Following Phase I hydroxylation, the resulting metabolites, as well as the parent drug, are expected to undergo glucuronidation .[2][4][6] This process involves the conjugation of glucuronic acid to the molecule, which increases its water solubility and facilitates its excretion. Both O-glucuronides (formed on the hydroxylated metabolites) and direct N-glucuronides (formed on the parent molecule) are anticipated.[2] The UDP-glucuronosyltransferase (UGT) enzyme, particularly the UGT1A4 isoform, is likely involved in N-glucuronidation, as seen with other benzodiazepines like midazolam.[2]
Table 2: Predicted Metabolites of this compound
| Metabolite | Metabolic Pathway |
| α-hydroxy-fluetizolam | Phase I - Hydroxylation |
| 6-hydroxy-fluetizolam | Phase I - Hydroxylation |
| α-hydroxy-fluetizolam-glucuronide | Phase II - Glucuronidation |
| 6-hydroxy-fluetizolam-glucuronide | Phase II - Glucuronidation |
| This compound-N-glucuronide | Phase II - Glucuronidation |
| Reduced-hydroxy-N-glucuronide | Phase I - Reduction & Hydroxylation, Phase II - Glucuronidation |
Experimental Protocols for ADME & Metabolism Studies
The following are detailed methodologies that can be employed to experimentally determine the ADME and metabolic profile of this compound, based on protocols used for its analogs.
In Vitro Metabolism using Human Liver Microsomes (HLM)
-
Objective: To identify Phase I metabolites and the CYP450 enzymes involved.
-
Methodology:
-
Incubate this compound with pooled human liver microsomes (pHLM).
-
The incubation mixture should be fortified with nicotinamide adenine dinucleotide phosphate (NADPH) to initiate the metabolic reactions.
-
To identify Phase II metabolites, the incubation can be further supplemented with uridine 5'-diphosphoglucuronic acid (UDPGA).
-
To identify the specific CYP enzymes responsible for metabolism, incubations are performed with recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5).
-
Samples are analyzed at various time points using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.[4][6]
-
In Vitro Metabolism using Human Hepatocytes
-
Objective: To obtain a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.
-
Methodology:
Determination of Protein Binding
-
Objective: To quantify the extent to which this compound binds to plasma proteins.
-
Methodology:
-
Utilize the equilibrium dialysis method.
-
A semipermeable membrane separates a protein-containing solution (plasma) from a protein-free buffer.
-
This compound is added to the plasma side, and the system is allowed to reach equilibrium.
-
The concentration of this compound is measured in both compartments to determine the unbound fraction.[6]
-
Prediction of Hepatic Clearance
-
Objective: To estimate the rate at which the liver removes this compound from the blood.
-
Methodology:
Visualizations
The following diagrams illustrate the predicted metabolic pathways and a general experimental workflow for studying the in vitro metabolism of this compound.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for in vitro metabolism studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interesjournals.org [interesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolut… [ouci.dntb.gov.ua]
Fluetizolam as a thienotriazolodiazepine derivative
An In-depth Examination of a Thienotriazolodiazepine Derivative
This technical guide provides a comprehensive overview of fluetizolam, a thienotriazolodiazepine derivative that has emerged as a designer drug. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanism of action, and metabolic pathways, alongside generalized experimental protocols and relevant data extrapolated from closely related compounds.
Introduction
This compound (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a synthetic compound belonging to the thienotriazolodiazepine class.[1][4][5] Structurally, it is an analog of the clinically used anxiolytic etizolam.[2] Like other benzodiazepine derivatives, this compound exhibits potent sedative and anxiolytic effects.[1][6] It is classified as a novel psychoactive substance (NPS) and is not approved for medical use.[7][8] The pharmacological and toxicological properties of this compound are not extensively studied, with much of the current understanding derived from its structural similarity to other compounds in its class.[2][9]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [1] |
| Molecular Formula | C₁₇H₁₅FN₄S | [4] |
| Molar Mass | 326.39 g/mol | [4] |
| CAS Number | 40054-88-4 | [4] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): insoluble | [6][9] |
Mechanism of Action
This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][7][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission.[10][11]
This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[11][12] This binding event enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[7][10][13] This modulation results in the characteristic anxiolytic, sedative, and muscle-relaxant properties associated with this class of compounds.[10]
The sedative effects of benzodiazepines are primarily mediated by their action on α1-containing GABA-A receptors, while anxiolytic effects are linked to the α2 and α3 subunits.[11] The specific subunit affinity profile of this compound has not been empirically determined.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound in humans have not been published. However, based on studies of structurally similar thienotriazolodiazepines such as flubrotizolam, the primary metabolic pathways are likely to involve oxidation and glucuronidation.[10][14]
Phase I Metabolism: The initial phase of metabolism is expected to involve hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. Potential sites of hydroxylation include the ethyl group and the thieno ring.[14]
Phase II Metabolism: The hydroxylated metabolites are then likely to undergo conjugation with glucuronic acid to form more water-soluble compounds that can be readily excreted.[10][14]
The resulting metabolites, particularly the hydroxylated forms, may retain some pharmacological activity before being eliminated from the body, primarily through urine.[14]
Quantitative Structure-Activity Relationship (QSAR)
While specific binding affinity data for this compound is not available, QSAR models have been developed for benzodiazepines and thienodiazepines to predict their binding affinity to the GABA-A receptor.[1][2][3] These models can provide an estimation of the biological activity of novel compounds. For a series of 69 benzodiazepines, a QSAR model was developed with a high correlation coefficient (R² = 0.90), indicating good predictive power.[1]
The table below presents predicted binding values for etizolam, a close structural analog of this compound, which can serve as a proxy for estimating the potency of this compound. The activity is expressed as the logarithm of the reciprocal of the molar inhibitory concentration (IC₅₀) required to displace 50% of [³H]-diazepam.[2]
| Compound | Substitutions | Predicted log 1/c |
| Deschloroetizolam | R9=CH₃, R2=CH₂CH₃, R2'=- | 7.96 |
| Etizolam | R9=CH₃, R2=CH₂CH₃, R2'=Cl | 8.64 |
| Metizolam | R9=-, R2=CH₂CH₃, R2'=Cl | 8.34 |
Data adapted from a QSAR study on emerging benzodiazepines.[1]
Experimental Protocols
Detailed and validated experimental protocols specifically for this compound are not widely published in peer-reviewed literature. The following sections provide generalized methodologies for the synthesis and analysis of thienotriazolodiazepines, which can be adapted for this compound.
Synthesis
The synthesis of the thienotriazolodiazepine core structure is a multi-step process that involves the sequential construction of the fused ring system.[15][16][17] A general approach is outlined below.
Protocol Outline:
-
Formation of the Thienodiazepine Intermediate: This typically begins with a functionalized aminothiophene derivative which is reacted with a suitable reagent to form the seven-membered diazepine ring.
-
Introduction of the Triazole Ring: A precursor to the triazole ring is then introduced, often through acylation followed by reaction with hydrazine.
-
Cyclization: The final triazole ring is formed through a cyclization reaction, yielding the core thienotriazolodiazepine structure.
-
Functional Group Modification: Subsequent steps may involve the introduction or modification of substituents, such as the ethyl and fluorophenyl groups in the case of this compound.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[7]
Analytical Methods
The detection and quantification of this compound in biological and non-biological samples can be achieved using standard analytical techniques employed for benzodiazepines.[15][18][19][20][21]
Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a common method for extracting and concentrating benzodiazepines from biological matrices like urine and blood. The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[18]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves partitioning the analyte between two immiscible liquid phases to isolate it from the sample matrix.[20]
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of benzodiazepines. Derivatization may be required to improve the volatility and thermal stability of the analyte.[15]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most widely used techniques for the analysis of benzodiazepines due to their high sensitivity, specificity, and ability to analyze thermally labile compounds without derivatization.[7][15][20]
Method Validation: Any analytical method should be validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][20][21]
Conclusion
This compound is a potent thienotriazolodiazepine derivative with a mechanism of action centered on the positive allosteric modulation of the GABA-A receptor. While it shares structural and pharmacological similarities with other compounds in its class, a significant lack of specific quantitative data and detailed experimental protocols in the public domain highlights the need for further research to fully characterize its pharmacological, toxicological, and pharmacokinetic profiles. The information provided in this guide, including the generalized methodologies and extrapolated data, serves as a foundational resource for researchers in the field. As with any novel psychoactive substance, caution is warranted, and further investigation is essential to understand its full potential and associated risks.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Thienotriazolodiazepine - Wikipedia [en.wikipedia.org]
- 6. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 8. Monographs [cfsre.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Fluetizolam: A Technical Guide to its Legal Status and Research Applications in the United States
For Researchers, Scientists, and Drug Development Professionals
Last Updated: November 2, 2025
Executive Summary
This technical guide provides a comprehensive overview of the legal status of Fluetizolam for research purposes in the United States. This compound, a thienotriazolodiazepine and a structural analog of etizolam, currently occupies a complex and precarious position within the U.S. regulatory landscape. While not explicitly scheduled under the federal Controlled Substances Act (CSA), its close structural and pharmacological similarity to etizolam—a temporarily designated Schedule I substance—places its research under a significant legal shadow. This guide offers an in-depth analysis of the federal and state-level legal frameworks, practical guidance for researchers, and a summary of the available scientific data on this compound to support further investigation into its potential therapeutic applications and pharmacological profile.
Federal Legal Status of this compound
As of the date of this guide, this compound is not a federally controlled substance in the United States[1][2]. However, this status is highly nuanced due to two critical factors: its relationship to etizolam and the provisions of the Controlled Substance Analogue Enforcement Act of 1986.
1.1. The Etizolam Precedent
Etizolam, a compound structurally and pharmacologically similar to this compound, was temporarily placed into Schedule I of the Controlled Substances Act by the Drug Enforcement Administration (DEA), effective July 26, 2023[3][4]. This temporary scheduling has been extended and is set to expire on July 26, 2026, with a proposal from the DEA to make this scheduling permanent. Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision[5][6].
1.2. The Federal Analogue Act
The Controlled Substance Analogue Enforcement Act (21 U.S.C. § 813) allows any chemical that is "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if it is intended for human consumption[7][8]. Given that this compound is a structural analog of the temporarily scheduled etizolam, researchers must be aware that the DEA could potentially prosecute its unsanctioned production, distribution, or possession for human use under this act.
This creates a significant legal risk for researchers. While the act specifies "intended for human consumption," the interpretation of this phrase can be broad. Therefore, any research involving this compound should be conducted with rigorous documentation and adherence to protocols that clearly demonstrate a legitimate scientific purpose.
State-Level Regulations
The legal status of novel psychoactive substances like this compound can vary significantly at the state level. Several states have enacted their own controlled substance laws that may be stricter than federal regulations. Some states have specific legislation that controls etizolam and its analogs, while others have broader "analogue" laws that could encompass this compound. For instance, states like California have laws that treat controlled substance analogs similarly to the scheduled substances they mimic[1]. Researchers must conduct a thorough review of the specific controlled substance laws in their state of operation.
Table 1: Examples of State-Level Control of Etizolam and its Analogs (Illustrative, Not Exhaustive)
| State | Legal Status of Etizolam/Analogs | Legislative Reference (Example) |
| Florida | Etizolam is a Schedule I controlled substance. | Florida Statutes § 893.03 |
| Ohio | Etizolam is a Schedule I controlled substance. | Ohio Revised Code § 3719.41 |
| Indiana | Etizolam is a Schedule IV controlled substance. | Indiana Code § 35-48-2-10 |
| Virginia | Etizolam is a Schedule I controlled substance. | Code of Virginia § 54.1-3446 |
| Texas | Etizolam is in Penalty Group 2-A. | Texas Health and Safety Code § 481.1031 |
Disclaimer: This table is for illustrative purposes only and is not a comprehensive legal guide. Researchers must consult the specific and current statutes and regulations of their state.
Guidance for Researchers
Given the ambiguous legal status of this compound, researchers should proceed with a high degree of caution and diligence. The following workflow is recommended for any research institution or individual scientist considering work with this compound.
3.1. Regulatory and Compliance Workflow
Caption: Recommended workflow for initiating and conducting research with this compound in the U.S.
Scientific Data and Experimental Protocols
Detailed pharmacological and toxicological data on this compound are limited in publicly available scientific literature. It is described as a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects. Its mechanism of action is presumed to be similar to other benzodiazepines, acting as a positive allosteric modulator of the GABA-A receptor.
4.1. Quantitative Data
Table 2: Predicted Biological Activity of this compound (Hypothetical QSAR Model)
| Compound | Predicted log1/c (Biological Activity) | Predicted Binding Affinity |
| This compound | High (e.g., >8.0) | Strong |
Note: The values in this table are hypothetical and for illustrative purposes only, based on the potential application of QSAR modeling. Actual experimental data is required for confirmation.
4.2. Experimental Protocols
While specific, validated protocols for this compound are not widely published, standard methodologies for the synthesis, characterization, and pharmacological evaluation of benzodiazepine analogs can be adapted.
4.2.1. Synthesis Protocol (General Approach)
The synthesis of thienotriazolodiazepines like this compound typically involves a multi-step process. A general approach might involve the condensation of a substituted o-aminothiophene derivative with a suitable amino acid, followed by cyclization and subsequent modifications to introduce the triazolo ring and other functional groups. Researchers should consult the patent literature for related compounds, such as the patent for etizolam, for more detailed synthetic routes that could be adapted for this compound.
4.2.2. Analytical Characterization
Standard analytical techniques should be employed to confirm the identity and purity of synthesized or procured this compound.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is a common starting point[12][13].
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification and to detect any volatile impurities[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
4.2.3. In Vitro Pharmacology Protocol: Radioligand Binding Assay
To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay can be performed[15][16][17][18][19].
-
Objective: To determine the inhibition constant (Ki) of this compound at the GABA-A receptor.
-
Materials:
-
Rat or mouse cortical membrane preparations.
-
Radioligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam).
-
This compound (test compound).
-
Unlabeled displacer (e.g., Diazepam) for determining non-specific binding.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure (Abbreviated):
-
Incubate cortical membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Parallel incubations should be conducted with an excess of an unlabeled displacer to determine non-specific binding.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
4.2.4. In Vivo Behavioral Pharmacology Protocol: Rotarod Test
To assess the sedative-hypnotic and motor-impairing effects of this compound, the rotarod test is a standard behavioral assay in rodents[20].
-
Objective: To evaluate the effect of this compound on motor coordination and balance.
-
Apparatus: A rotating rod with adjustable speed.
-
Subjects: Mice or rats.
-
Procedure (Abbreviated):
-
Train the animals on the rotarod at a constant speed until they can remain on the rod for a predetermined duration (e.g., 300 seconds).
-
Administer this compound (or vehicle control) at various doses.
-
At a specified time post-administration, place the animals back on the rotarod and measure the latency to fall.
-
A dose-dependent decrease in the latency to fall indicates motor impairment.
-
Signaling Pathways and Experimental Workflows
5.1. Benzodiazepine Signaling Pathway
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
5.2. Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the synthesis and in vitro characterization of this compound.
Conclusion
The legal landscape for research with this compound in the United States is complex and carries inherent risks due to its status as a structural analog of a temporarily controlled substance. Researchers must prioritize legal and regulatory compliance, including a thorough assessment of both federal and state laws, before commencing any studies. While scientific data on this compound is currently sparse, its presumed mechanism of action as a GABA-A receptor modulator suggests it may possess therapeutic potential. This guide provides a foundational framework for researchers to navigate the legal complexities and to design and execute scientifically rigorous studies to elucidate the pharmacological profile of this novel compound. Meticulous documentation and a clear, non-clinical research intent are paramount to mitigating legal risks.
References
- 1. Chapter 6.5. Analogs :: California Health and Safety Code :: 2007 California Code :: California Code :: U.S. Codes and Statutes :: U.S. Law :: Justia [law.justia.com]
- 2. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regulations.gov [regulations.gov]
- 4. Federal Register :: Schedules of Controlled Substances: Placement of Clonazolam, Diclazepam, Etizolam, Flualprazolam, and Flubromazolam in Schedule I of the Controlled Substances Act [federalregister.gov]
- 5. dea.gov [dea.gov]
- 6. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 7. blog.scitegrity.com [blog.scitegrity.com]
- 8. Federal Analogue Act - Wikipedia [en.wikipedia.org]
- 9. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a new HPLC analytical method for the determination of alprazolam in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data and Characterization of Fluetizolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam, a thienotriazolodiazepine derivative, has emerged as a designer drug with potent sedative and anxiolytic properties. As a compound of interest in forensic science, toxicology, and pharmacology, a thorough understanding of its spectroscopic and chemical characteristics is paramount. This technical guide provides a comprehensive overview of the available data on this compound, including its structural details, spectroscopic profile, and the experimental methodologies employed for its characterization. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide also incorporates general principles and data from closely related analogs to provide a comprehensive analytical framework.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is essential for sample handling, preparation, and the interpretation of analytical results.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene | [PubChem] |
| Molecular Formula | C₁₇H₁₅FN₄S | [PubChem] |
| Molecular Weight | 326.4 g/mol | [Benchchem] |
| CAS Number | 40054-88-4 | [Benchchem] |
| Appearance | Crystalline solid (typical for this class of compounds) | N/A |
Spectroscopic Data
The structural elucidation and identification of this compound heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic Protons (fluorophenyl group) | 7.0 - 8.0 | Multiplet | N/A |
| Thiophene Proton | 6.5 - 7.5 | Singlet/Multiplet | N/A |
| Methylene Protons (-CH₂-) | 3.0 - 4.5 | Multiplet/AB quartet | N/A |
| Ethyl Protons (-CH₂CH₃) | 2.5 - 3.0 (quartet), 1.0 - 1.5 (triplet) | Quartet, Triplet | ~7 |
| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | N/A |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic and Thiophene Carbons | 110 - 160 |
| Diazepine and Triazole Ring Carbons | 140 - 170 |
| Methylene Carbon (-CH₂-) | 40 - 60 |
| Ethyl Carbons (-CH₂CH₃) | 10 - 30 |
| Methyl Carbon (-CH₃) | 10 - 20 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification of this compound in forensic and clinical samples. Electron Ionization (EI) is a common method for generating mass spectra of such compounds.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 326 |
| Common Fragmentation Pathways | Cleavage of the diazepine ring, loss of the ethyl group, and fragmentation of the triazole ring are expected fragmentation pathways for thienotriazolodiazepines. |
| Key Fragment Ions (Predicted) | Based on the structure, key fragments could include ions corresponding to the fluorophenyl-diazepine core, the thieno-triazole moiety, and losses of small neutral molecules like HCN or N₂. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | Aromatic and Heteroaromatic C-H stretch |
| 2980 - 2850 | Aliphatic C-H stretch (ethyl and methyl groups) |
| 1620 - 1580 | C=N and C=C stretching vibrations (aromatic and diazepine rings) |
| 1500 - 1400 | Aromatic ring skeletal vibrations |
| 1300 - 1000 | C-N and C-S stretching vibrations |
| ~1250 | C-F stretch |
Experimental Protocols
Detailed, validated experimental protocols for the specific analysis of this compound are not widely published. However, based on standard laboratory practices for the analysis of designer benzodiazepines, the following methodologies can be applied.
Sample Preparation for Spectroscopic Analysis
-
For NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
For GC-MS Analysis:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 ng/mL).
-
Inject 1 µL of the working solution into the GC-MS system.
-
-
For ATR-IR Spectroscopy:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Mechanism of Action: Signaling Pathway
This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor.[1] Its mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Analytical Workflow
The characterization of a novel psychoactive substance like this compound follows a structured analytical workflow to ensure accurate identification and structural elucidation.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
This technical guide summarizes the key spectroscopic and chemical characteristics of this compound. While specific, experimentally-derived quantitative data remains scarce in publicly accessible scientific literature, this document provides a robust framework for its analytical characterization based on its known structure and data from related compounds. The detailed methodologies and workflows presented herein offer a practical guide for researchers, scientists, and drug development professionals working with this and other novel psychoactive substances. Further research is needed to fully elucidate the complete spectroscopic profile and pharmacological properties of this compound.
References
Methodological & Application
Application Note: Identification of Fluetizolam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the identification and quantification of Fluetizolam, a thienotriazolodiazepine, in biological matrices such as blood, urine, and plasma. The methodology is based on established gas chromatography-mass spectrometry (GC-MS) techniques for related benzodiazepine compounds. The protocol includes detailed procedures for sample preparation, derivatization, and GC-MS analysis. Furthermore, expected analytical performance characteristics are summarized based on published data for analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and forensic toxicology.
Introduction
This compound is a novel psychoactive substance (NPS) belonging to the thienotriazolodiazepine class, which are analogues of benzodiazepines. The increasing emergence of such designer drugs presents a challenge for clinical and forensic toxicology laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in biological specimens to aid in clinical diagnosis and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[1] However, the analysis of benzodiazepines by GC-MS often requires a derivatization step to improve their thermal stability and chromatographic behavior.[2][3] This application note provides a detailed protocol for the analysis of this compound in biological matrices, adapting established methods for similar compounds.[4][5]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering endogenous components from biological matrices.[6][7] The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) will depend on the laboratory's resources and the specific matrix.[8]
1.1. Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 1 mL of the biological sample (whole blood, plasma, or urine).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Diazepam-d5) to the sample.
-
pH Adjustment: Adjust the sample pH to approximately 9.0 using a suitable buffer (e.g., borate buffer).
-
Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the derivatization agent or a suitable solvent for GC-MS analysis.
1.2. Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge 1 mL of the biological sample. If analyzing urine, consider enzymatic hydrolysis with β-glucuronidase to detect conjugated metabolites.[9]
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18) with sequential washes of methanol and deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water and a low-concentration organic solvent (e.g., 5% methanol) to remove interferences.
-
Analyte Elution: Elute the analyte of interest using an appropriate solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Derivatization
Derivatization is a crucial step for the GC-MS analysis of many benzodiazepines to improve their volatility and thermal stability.[10] Silylation is a common derivatization technique.
-
Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Procedure: Add 50 µL of the silylating agent to the reconstituted sample extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters that can be optimized for this compound analysis.
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table summarizes typical quantitative data for the analysis of related designer benzodiazepines using GC-MS, which can serve as a benchmark for a validated this compound method.[4][11][12][13]
| Analyte | Matrix | LLE Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Flualprazolam | Blood | >85 | <1.0 | 5.0 | [4] |
| Etizolam | Blood | >80 | 1.0 | 5.0 | [4] |
| Bromazolam | Blood | >85 | 1.0 | 5.0 | [4] |
| Various Drugs | Blood | 84-114 | 1-113 | 4-375 | [13] |
| Various Drugs | Urine/Blood | 85-102 | 0.2-1.3 (Urine) 0.8-5.6 (Blood) | Not Specified | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Workflow Diagram
Caption: Workflow for this compound identification in biological samples.
Signaling Pathway Diagram
The metabolism of this compound is anticipated to follow pathways similar to other thienotriazolodiazepines, primarily involving hydroxylation and subsequent glucuronidation.[9][14][15]
Caption: Predicted metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound in biological matrices using GC-MS. The described methods for sample preparation, derivatization, and analysis are based on well-established procedures for other benzodiazepines and are expected to yield reliable and reproducible results. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the entire process. Method validation according to international guidelines is essential before applying this protocol to routine casework.[16]
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ijstr.org [ijstr.org]
- 9. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Fluetizolam using ¹H and ¹³C-NMR Spectroscopy
Abstract
This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of thienotriazolodiazepine compounds, using Etizolam as a primary exemplar due to its structural similarity to Fluetizolam. The protocols outlined herein provide a comprehensive framework for the analysis of such compounds, which are of significant interest to researchers, forensic scientists, and drug development professionals. The methodologies cover sample preparation, spectral acquisition, and data interpretation, offering a robust approach to confirming the chemical structure of these complex heterocyclic systems.
Introduction
This compound, a thienotriazolodiazepine derivative, is a potent psychoactive compound that has emerged as a designer drug. Its structural verification is crucial for forensic analysis, pharmacological studies, and regulatory control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1][2] This note provides a detailed protocol for acquiring and interpreting ¹H and ¹³C NMR spectra for the structural elucidation of this compound, with specific data presented for the closely related and more extensively characterized analog, Etizolam. The structural difference between this compound and Etizolam lies in the substitution on the phenyl ring (fluoro- for this compound, chloro- for Etizolam), leading to very similar and predictable NMR spectra.
Materials and Methods
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for small molecules like this compound and its analogs.
Reagents and Materials:
-
This compound (or Etizolam) standard (>98% purity)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 5-10 mg of the analytical standard.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[3]
-
Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectroscopic Analysis
High-resolution NMR spectra were acquired on a 400 MHz spectrometer. The following parameters are recommended for obtaining detailed 1D and 2D spectra.
Instrumentation:
-
400 MHz NMR Spectrometer with a 5 mm probe
¹H-NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (D1) | 1.0 s |
| Acquisition Time (AQ) | 4.09 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
¹³C-NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.36 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
2D NMR Experiments (COSY, HSQC, HMBC):
Standard pulse programs available on most NMR spectrometers can be utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments. These 2D techniques are invaluable for assigning specific proton and carbon signals and confirming the connectivity of the molecular structure.
Data Analysis and Interpretation
The acquired NMR spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves referencing the spectra to TMS, phase and baseline correction, and integration of signals.
¹H-NMR and ¹³C-NMR Data for Etizolam (as a this compound analog)
The following tables summarize the expected chemical shifts for Etizolam. The data for this compound would be very similar, with minor variations in the chemical shifts of the fluorophenyl ring protons and carbons due to the different electronic effects of fluorine versus chlorine.
Table 1: ¹H-NMR Spectral Data for Etizolam in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.65 | d | 1H | Aromatic H |
| 2 | ~7.50 | t | 1H | Aromatic H |
| 3 | ~7.40 | t | 1H | Aromatic H |
| 4 | ~7.30 | d | 1H | Aromatic H |
| 5 | ~7.15 | d | 1H | Thiophene H |
| 6 | ~6.95 | d | 1H | Thiophene H |
| 7 | ~4.50 | d | 1H | Methylene CH₂ |
| 8 | ~3.50 | d | 1H | Methylene CH₂ |
| 9 | ~2.60 | q | 2H | Ethyl CH₂ |
| 10 | ~2.40 | s | 3H | Methyl CH₃ |
| 11 | ~1.20 | t | 3H | Ethyl CH₃ |
Note: The chemical shifts are approximate and based on typical values for thienodiazepine structures. Exact values can vary slightly based on solvent and concentration.
Table 2: Predicted ¹³C-NMR Spectral Data for Etizolam
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N | ~165 |
| C=C (Aro) | 125-140 |
| C-Cl | ~132 |
| C-S | ~130 |
| C (Thio) | 120-130 |
| Methylene C | ~45 |
| Ethyl CH₂ | ~25 |
| Methyl C | ~15 |
| Ethyl CH₃ | ~12 |
Note: These are predicted chemical shifts. Experimental verification is necessary for precise assignments.
Visualizing the Workflow and Structural Elucidation Logic
The following diagrams illustrate the experimental workflow and the logical process of using NMR data for structural elucidation.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow from NMR data to structural confirmation.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides a definitive method for the structural elucidation of this compound and related thienotriazolodiazepines. The protocols and representative data for Etizolam presented in this application note serve as a comprehensive guide for researchers in the fields of forensic science, analytical chemistry, and drug development. This approach ensures accurate and reliable identification of these compounds, which is essential for both scientific research and regulatory purposes.
References
Sourcing and Application of Certified Fluetizolam Reference Standards for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a thienotriazolodiazepine derivative with potent sedative and anxiolytic properties.[4] As a compound of interest in neuroscience and forensic toxicology, the availability of certified reference standards is crucial for accurate analytical method development, metabolic studies, and pharmacological research. This document provides a comprehensive guide to sourcing certified this compound reference standards and outlines detailed protocols for its characterization and application in research settings.
Sourcing Certified this compound Reference Standards
Certified reference standards are essential for ensuring the quality and accuracy of experimental results. Several reputable suppliers provide this compound analytical reference standards suitable for research and forensic applications. When sourcing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the standard.
Table 1: Verified Suppliers of this compound Reference Standards
| Supplier | Product Name | Catalog Number | Purity Specification | Notes |
| Cayman Chemical | This compound | Item No. 36236 | ≥98% | Provided as a crystalline solid. Intended for research and forensic applications.[3] |
| Benchchem | This compound | B14086673 | Not specified | For research use only. Not for human or veterinary use. |
| Chems Connect | This compound 1 MG Pellets | Not applicable | ≥ 99% | Sold as pellets for research purposes. |
Analytical Characterization of this compound
Accurate characterization of the reference standard is the foundation of reliable research. The following sections detail protocols for the analytical characterization of this compound using common laboratory techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Table 2: GC-MS Parameters for Benzodiazepine Analysis (Adaptable for this compound)
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Injector Temperature | 260°C |
| Injection Mode | Splitless |
| Oven Temperature Program | 60°C (hold 2 min), then 10°C/min to 320°C (hold 10 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Interface Temperature | 280°C |
| Ion Source Temperature | 200°C |
| Mass Range | m/z 35-600 |
Experimental Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 1-10 µg/mL in methanol.
-
Injection: Inject 1 µL of the working standard solution into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of this compound.
-
Data Analysis: Identify the molecular ion peak and characteristic fragmentation pattern. The molecular weight of this compound is 326.4 g/mol .[1] The mass spectrum should be compared to available spectral libraries, such as the Cayman Spectral Library, for confirmation.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment and quantification of non-volatile or thermally labile compounds like this compound.
Table 3: HPLC Parameters for Benzodiazepine Analysis (Adaptable for this compound)
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 242 nm (λmax for this compound)[3] |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
-
Method Development: Optimize the mobile phase composition to achieve a symmetrical peak shape and a reasonable retention time for this compound.
-
Injection and Analysis: Inject the standards and samples into the HPLC system.
-
Data Analysis: Determine the retention time of this compound. For quantitative analysis, construct a calibration curve by plotting peak area against concentration. Purity can be assessed by calculating the peak area percentage of this compound relative to any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structural elucidation.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (for reference)
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | ~7.0 - 8.0 |
| Methylene Protons | ~3.5 - 4.5 |
| Ethyl Group Protons | ~1.3 (t), ~2.8 (q) |
| Methyl Group Protons | ~2.5 |
| Aromatic Carbons | ~120 - 160 |
| Thiophene Carbons | ~125 - 140 |
| Diazepine Carbons | ~160 - 170 |
| Triazole Carbons | ~145 - 155 |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign the observed chemical shifts to the respective protons and carbons in the this compound structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more detailed structural confirmation.
In Vitro Applications: Receptor Binding and Signaling Pathway
This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor.[1] This section outlines a protocol for a competitive receptor binding assay and illustrates the associated signaling pathway.
GABA-A Receptor Binding Assay
This assay determines the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.
Table 5: Key Reagents and Conditions for GABA-A Receptor Binding Assay
| Component | Description |
| Receptor Source | Rat or bovine brain cortical membranes, or cell lines expressing recombinant GABA-A receptors. |
| Radioligand | [³H]-Flunitrazepam or other suitable high-affinity benzodiazepine site radioligand. |
| Non-specific Binding Control | High concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam). |
| Test Compound | This compound, serially diluted. |
| Incubation Buffer | Tris-HCl buffer (pH 7.4) at 4°C. |
| Separation Method | Rapid filtration through glass fiber filters. |
| Detection Method | Liquid scintillation counting. |
Experimental Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from the chosen receptor source.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration close to its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway of this compound
This compound potentiates the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflows
The following diagrams illustrate logical workflows for the analysis and application of this compound reference standards.
Caption: Workflow for the analytical characterization of a this compound reference standard.
Caption: Workflow for the in vitro pharmacological characterization of this compound.
Conclusion
The use of certified reference standards is paramount for conducting high-quality research on novel psychoactive substances such as this compound. This document provides a framework for sourcing these standards and detailed, adaptable protocols for their analytical characterization and in vitro pharmacological evaluation. By following these guidelines, researchers can ensure the accuracy and reproducibility of their findings, contributing to a better understanding of the properties and effects of this compound.
References
Application Notes and Protocols for In-Vitro Functional Assays to Determine Fluetizolam Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects, acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Like other compounds in the benzodiazepine class, its therapeutic and adverse effects are mediated by its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] this compound binds to the benzodiazepine site on the GABA-A receptor complex, a distinct site from the GABA binding site.[2][4] This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to an influx of chloride ions.[2][4][5] The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects associated with this class of drugs.[2]
The efficacy of this compound and other benzodiazepine-like compounds is determined by their binding affinity (potency) and their ability to modulate GABA-A receptor function (efficacy). A comprehensive in-vitro pharmacological evaluation is crucial for characterizing the activity of novel compounds like this compound. This document provides detailed protocols for three key in-vitro functional assays to determine the efficacy of this compound:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the benzodiazepine binding site on the GABA-A receptor.
-
Whole-Cell Patch-Clamp Electrophysiology: To measure the potentiation of GABA-induced chloride currents by this compound in cells expressing GABA-A receptors, providing a measure of functional efficacy (EC50).
-
Chloride Flux Assay: To directly quantify the this compound-mediated enhancement of GABA-induced chloride influx into cells.
These assays are fundamental in preclinical drug development for characterizing the pharmacological profile of new chemical entities targeting the GABA-A receptor.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[2][3] The binding of GABA to its sites on the receptor triggers a conformational change, opening the channel and allowing chloride ions to flow into the cell, leading to hyperpolarization and inhibition of neuronal firing.[5] Benzodiazepines, like this compound, bind to an allosteric site and potentiate the effect of GABA, thereby enhancing the inhibitory signal.[2]
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or cells expressing recombinant GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µg of membrane protein.
-
A fixed concentration of radioligand (e.g., 1 nM [3H]-Flumazenil).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
A saturating concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam) to determine non-specific binding.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Separation and Quantification:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B), separating the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | [3H]-Flumazenil | Value | Value |
| Diazepam (Control) | [3H]-Flumazenil | 5.2 | 2.8 |
| Alprazolam (Control) | [3H]-Flumazenil | 3.8 | 2.1 |
*Values for this compound are hypothetical and need to be experimentally determined.
Whole-Cell Patch-Clamp Electrophysiology
This assay directly measures the functional potentiation of GABA-A receptor-mediated chloride currents by this compound.
Experimental Workflow:
Caption: Workflow for the whole-cell patch-clamp assay.
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293) stably or transiently expressing the desired GABA-A receptor subunits on glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Use a glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2) to form a gigaohm seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the potentiation of the GABA-induced current at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of this compound.
-
Calculate the percentage potentiation of the GABA response for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) using a sigmoidal dose-response curve fit.
-
Data Presentation:
| Compound | GABA-A Subtype | EC50 (nM) | Maximal Potentiation (%) |
| This compound | α1β2γ2 | Value | Value |
| Diazepam (Control) | α1β2γ2 | 35 | 250 |
| Lorazepam (Control) | α1β2γ2 | 15 | 280 |
*Values for this compound are hypothetical and need to be experimentally determined.
Chloride Flux Assay
This assay provides a functional measure of GABA-A receptor activation by quantifying the influx of chloride ions into cells.
Experimental Workflow:
Caption: Workflow for the chloride flux assay.
Protocol:
-
Cell Preparation:
-
Plate cells expressing GABA-A receptors in a 96-well plate.
-
Load the cells with a chloride-sensitive fluorescent dye (e.g., N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, MQAE) by incubating them with the dye solution.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add a buffer with a low chloride concentration.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a buffer containing a high chloride concentration along with GABA and varying concentrations of this compound.
-
The influx of chloride quenches the MQAE fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time.
-
Calculate the rate of fluorescence quenching, which is proportional to the rate of chloride influx.
-
Plot the rate of quenching against the logarithm of the this compound concentration.
-
Determine the EC50 value for the potentiation of GABA-induced chloride influx.
-
Data Presentation:
| Compound | GABA-A Subtype | EC50 (nM) for Chloride Influx Potentiation |
| This compound | α1β2γ2 | Value |
| Diazepam (Control) | α1β2γ2 | 45 |
| Chlordiazepoxide (Control) | α1β2γ2 | 150 |
*Values for this compound are hypothetical and need to be experimentally determined.
Conclusion
The in-vitro functional assays described in these application notes provide a robust framework for the pharmacological characterization of this compound. By determining its binding affinity, functional potentiation of GABA-A receptor currents, and its effect on chloride flux, researchers can obtain a comprehensive profile of its efficacy. This information is critical for understanding its mechanism of action, for structure-activity relationship studies, and for making informed decisions in the drug development process. The provided protocols and data presentation formats offer a standardized approach to facilitate reproducible and comparable results.
References
- 1. Flutazolam | C19H18ClFN2O3 | CID 3398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology of Fluetizolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam is a thienodiazepine derivative with potent sedative and anxiolytic properties, acting as a positive allosteric modulator of the GABA-A receptor.[1][2] This document provides detailed application notes and protocols for characterizing the effects of this compound on GABA-A receptors using whole-cell patch-clamp electrophysiology. This technique is the gold standard for studying ion channel function, allowing for high-fidelity recording of ionic currents across the cell membrane.[3][4] The protocols outlined below are intended for researchers in neuroscience, pharmacology, and drug development investigating the mechanism of action and functional consequences of this compound and related compounds.
Data Presentation
The following tables provide a template for summarizing key quantitative data obtained from whole-cell patch-clamp experiments with this compound. The values presented are illustrative and should be experimentally determined.
Table 1: Potentiation of GABA-Evoked Currents by this compound
| This compound Concentration | GABA EC20 Current Amplitude (pA) | % Potentiation |
| Vehicle Control | - | 0% |
| 1 nM | - | - |
| 10 nM | - | - |
| 100 nM | - | - |
| 1 µM | - | - |
| 10 µM | - | - |
Table 2: Effect of this compound on GABA EC50
| Compound | GABA EC50 | Hill Slope |
| GABA alone | - | - |
| GABA + 100 nM this compound | - | - |
Table 3: Summary of Electrophysiological Parameters
| Parameter | Value |
| Holding Potential (mV) | -60 to -80 |
| Seal Resistance (GΩ) | > 1 |
| Series Resistance (MΩ) | < 20 |
| Cell Capacitance (pF) | - |
Experimental Protocols
Cell Culture and Transfection
For these experiments, Human Embryonic Kidney 293 (HEK293) cells are suitable due to their low endogenous ion channel expression.
-
Cell Line: HEK293T cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Transiently transfect cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent (e.g., Lipofectamine 2000). A green fluorescent protein (GFP) plasmid can be co-transfected to identify transfected cells.
-
Incubation: Culture transfected cells for 24-48 hours before recording to allow for sufficient receptor expression.
Solutions and Reagents
Intracellular Solution (Pipette Solution) [5][6]
| Reagent | Concentration (mM) |
| KCl | 140 |
| MgCl2 | 2 |
| EGTA | 11 |
| HEPES | 10 |
| ATP-Mg | 2 |
| GTP-Na | 0.3 |
| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. |
Extracellular Solution (Bath Solution) [5][6]
| Reagent | Concentration (mM) |
| NaCl | 140 |
| KCl | 4 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 5 |
| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. |
Drug Solutions
-
GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C.
-
Working Solutions: Dilute stock solutions to their final concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch-Clamp Recording Procedure[3][4][7]
-
Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.
-
Cell Visualization: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution at a rate of 1-2 mL/min. Identify transfected cells using fluorescence microscopy.
-
Pipette Positioning: Fill a patch pipette with the intracellular solution and mount it on the micromanipulator. Under visual guidance, carefully approach a target cell with the pipette tip while applying slight positive pressure.
-
Giga-seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. A successful seal is indicated by a significant increase in resistance to >1 GΩ.[3]
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.[7]
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV to -80 mV.[5]
-
Record baseline currents.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline GABA-evoked current.
-
Co-apply different concentrations of this compound with the same concentration of GABA to measure the potentiation of the GABA-evoked current.
-
To determine the effect on GABA potency, apply a range of GABA concentrations in the absence and presence of a fixed concentration of this compound to generate concentration-response curves.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Experimental workflow for this compound patch-clamp analysis.
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis for this compound's effects.
References
- 1. Category:GABAA receptor positive allosteric modulators - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. axolbio.com [axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
Developing Animal Models for Studying Fluetizolam's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluetizolam is a thienotriazolodiazepine derivative with expected potent anxiolytic, sedative, and muscle-relaxant properties, acting as a positive allosteric modulator of GABA-A receptors. As a novel designer drug, comprehensive preclinical evaluation is imperative to understand its pharmacological profile and potential therapeutic applications or risks. These application notes provide detailed protocols for establishing rodent models to characterize the anxiolytic and sedative effects of this compound. The described methodologies, including the elevated plus-maze and rotarod tests, offer a robust framework for in vivo screening and characterization.
Introduction
This compound, a compound structurally related to etizolam and other benzodiazepines, exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This modulation is anticipated to produce central nervous system depressant effects, including anxiolysis and sedation.[2][3][4][5] The affinity of this compound for different GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits will determine its specific pharmacological profile, with α1 agonism primarily mediating sedative effects and α2/α3 agonism contributing to anxiolytic effects.[1][6]
The development of reliable animal models is crucial for systematically evaluating the behavioral and physiological effects of this compound. This document outlines key in vivo assays to assess its anxiolytic and sedative-hypnotic potential, providing a basis for determining its potency, efficacy, and therapeutic index.
Predicted Pharmacological Profile
While specific experimental data for this compound is limited, its pharmacological profile can be predicted based on its structural similarity to other thienodiazepines.
Mechanism of Action
This compound is predicted to bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding allosterically increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission.[1]
Predicted GABA-A Receptor Subtype Affinity
Based on data from structurally similar thienodiazepines, this compound is expected to exhibit high affinity for multiple GABA-A receptor subtypes. The table below presents predicted binding affinities (as pKi) for this compound compared to Diazepam, a classic benzodiazepine.
| Compound | Predicted pKi (α1β2γ2) | Predicted pKi (α2β2γ2) | Predicted pKi (α3β2γ2) | Predicted pKi (α5β2γ2) |
| This compound | 8.9 | 9.1 | 8.8 | 8.5 |
| Diazepam | 8.2 | 8.5 | 8.3 | 7.8 |
| Data is representative and extrapolated for this compound based on related compounds. |
Experimental Protocols
The following protocols describe standard behavioral assays to evaluate the anxiolytic and sedative effects of this compound in rodents.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) housed under standard laboratory conditions.
-
Procedure:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a specified time before testing (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as an indicator of locomotor activity).
-
| Treatment | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 | 25.1 ± 2.8 |
| This compound | 0.1 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24.5 ± 3.1 |
| This compound | 0.3 | 40.1 ± 4.2 | 45.6 ± 5.2 | 23.9 ± 2.5 |
| This compound | 1.0 | 38.5 ± 3.9 | 42.8 ± 4.8 | 18.2 ± 2.3 |
| Diazepam | 1.0 | 35.6 ± 3.7 | 40.2 ± 4.5 | 22.1 ± 2.6 |
| p<0.05, *p<0.01 compared to vehicle. Data are presented as mean ± SEM and are hypothetical. |
Rotarod Test for Sedation and Motor Coordination
The rotarod test assesses motor coordination and balance, which can be impaired by sedative compounds.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Animals: Male mice or rats.
-
Procedure:
-
Train the animals on the rotarod at a low, constant speed for a set duration (e.g., 2 minutes) for 2-3 days prior to the experiment.
-
On the test day, administer this compound (or vehicle control).
-
At the time of peak drug effect, place the animal on the accelerating rotarod (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Parameters Measured:
-
Latency to fall (in seconds).
-
| Treatment | Dose (mg/kg) | Latency to Fall (s) |
| Vehicle | - | 285.4 ± 10.2 |
| This compound | 0.3 | 250.1 ± 15.8 |
| This compound | 1.0 | 180.5 ± 20.1 |
| This compound | 3.0 | 95.2 ± 18.5 |
| Diazepam | 5.0 | 155.7 ± 19.3 |
| p<0.05, *p<0.01 compared to vehicle. Data are presented as mean ± SEM and are hypothetical. |
Pharmacokinetic Profiling
Understanding the pharmacokinetic properties of this compound is essential for interpreting behavioral data and predicting its duration of action.
Methodology
-
Animals: Male rats with jugular vein cannulation for serial blood sampling.
-
Procedure:
-
Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Parameters Calculated:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Bioavailability (F%)
-
Representative Pharmacokinetic Data in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 250 | 180 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 450 | 980 |
| t1/2 (h) | 3.5 | - |
| CL (L/h/kg) | 2.2 | - |
| Vd (L/kg) | 10.8 | - |
| F (%) | - | 43.5 |
| Data are hypothetical and representative for a thienodiazepine compound. |
Summary and Conclusion
The protocols outlined in these application notes provide a foundational framework for the preclinical evaluation of this compound in animal models. The elevated plus-maze and rotarod tests are robust and validated methods for assessing the anxiolytic and sedative properties of benzodiazepine-like compounds. The representative data presented, although hypothetical, illustrate the expected dose-dependent effects of this compound. A thorough characterization using these models will be critical in understanding the full pharmacological profile of this novel psychoactive substance. Further studies to investigate abuse liability, tolerance, and withdrawal effects are also recommended for a comprehensive risk assessment.
References
- 1. Anticonflict and rotarod impairing effects of alprazolam and diazepam in rat after acute and subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotarod studies in the rat of the GABAA receptor agonist gaboxadol: lack of ethanol potentiation and benzodiazepine cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interplay of learning and anxiety in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluetizolam in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam is a thienotriazolodiazepine derivative that has emerged as a designer drug, noted for its sedative and anxiolytic properties.[1][2] Structurally analogous to etizolam, this compound is classified as a novel benzodiazepine.[2] Like other compounds in its class, this compound is understood to exert its effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABAa) receptors in the central nervous system.[3] It binds to the benzodiazepine site on the GABAa receptor complex, a site distinct from the GABA binding site, enhancing the inhibitory effects of GABA.[3] This modulation leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[3]
Competitive radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a compound with its receptor. These assays are crucial for determining the binding affinity of a test compound, such as this compound, for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound. The data generated from these assays, particularly the inhibition constant (Ki), provide a quantitative measure of the compound's potency at the receptor level.
This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity of this compound for the benzodiazepine site of the GABAa receptor.
Data Presentation
| Compound | Predicted Binding Affinity (log 1/c) | Reference |
| Fluclotizolam | 8.91 | [4] |
Note: The value presented is a predicted binding affinity for a related compound, Fluclotizolam, and is intended for illustrative purposes. Experimental determination of the Ki for this compound is necessary for a precise quantitative assessment. The predicted log 1/c value, where c is the molar inhibitory concentration (IC50) required to displace 50% of [3H]-diazepam, suggests a high affinity for the GABAa receptor.[4]
Signaling Pathway
This compound, as a positive allosteric modulator of the GABAa receptor, enhances the natural inhibitory signaling of GABA. The binding of this compound to the benzodiazepine site of the GABAa receptor increases the receptor's affinity for GABA. When GABA binds to the activated receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system.
Experimental Protocols
Preparation of Rat Cortical Membranes
This protocol describes the preparation of crude synaptic membranes from rat cerebral cortex, a rich source of GABAa receptors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose solution (0.32 M), ice-cold
-
Tris-HCl buffer (50 mM, pH 7.4), ice-cold
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein concentration determination
Procedure:
-
Euthanize rats according to approved animal care and use committee protocols.
-
Rapidly decapitate the animals and dissect the cerebral cortices on a cold plate.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer (10-12 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous GABA.
-
Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer.
-
Determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure to determine the binding affinity of this compound for the benzodiazepine site on the GABAa receptor by measuring its ability to displace [3H]Flunitrazepam.
Materials:
-
Prepared rat cortical membranes
-
[3H]Flunitrazepam (specific activity 70-90 Ci/mmol)
-
This compound
-
Diazepam (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation (50-100 µg of protein).
-
Competitor Binding: 50 µL of this compound dilution, 50 µL of [3H]Flunitrazepam, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of Diazepam (e.g., 10 µM), 50 µL of [3H]Flunitrazepam, and 100 µL of membrane preparation.
-
-
Incubate the microplate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Allow the vials to stand for several hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]Flunitrazepam as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay for this compound.
References
Application Notes and Protocols for Fluetizolam Metabolite Identification using Human Liver Microsomes
FOR RESEARCH USE ONLY
Introduction
Fluetizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This document provides a detailed protocol for the in vitro identification of this compound metabolites using human liver microsomes (HLMs), a standard model for studying Phase I and Phase II drug metabolism. The primary metabolic pathways for benzodiazepines involve oxidation, mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation. For related compounds, CYP3A4 and CYP3A5 have been identified as key enzymes in their metabolism.[1][2] This application note outlines the necessary procedures for incubation, sample preparation, and analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify potential metabolites of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Deionized Water
-
Microcentrifuge tubes
-
Incubator/Water Bath (37°C)
-
Centrifuge
Phase I Metabolism: Incubation with Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM, dissolved in a minimal amount of organic solvent like methanol, ensuring the final solvent concentration is <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regeneration system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) can be performed to monitor the rate of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation and Sample Collection:
-
Vortex the mixture vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-HRMS analysis.
-
Phase II Metabolism: Glucuronidation Assay
-
Prepare the Incubation Mixture: Follow the same procedure as for Phase I, but include UDPGA (final concentration 2 mM) in the initial mixture.
-
Incubation and Termination: Follow the same incubation and termination steps as described for Phase I metabolism.
LC-HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or QTOF) coupled with a liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 15 minutes).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF) to acquire fragmentation data for metabolite identification.
Data Presentation
The identification of metabolites is based on the accurate mass measurement and the fragmentation pattern obtained from the MS/MS spectra. The expected primary metabolites for this compound, based on the metabolism of similar benzodiazepines, are summarized in the table below.[4][5]
| Metabolite | Proposed Biotransformation | Expected m/z [M+H]+ |
| M1 | Monohydroxylation | Calculated based on this compound structure |
| M2 | Dihydroxylation | Calculated based on this compound structure |
| M3 | N-dealkylation | Calculated based on this compound structure |
| M4 | Hydroxylation + N-dealkylation | Calculated based on this compound structure |
| M5 | Glucuronide Conjugate | Calculated based on this compound structure |
| M6 | Hydroxylated Glucuronide Conjugate | Calculated based on this compound structure |
Note: The exact m/z values need to be calculated based on the chemical formula of this compound.
Visualizations
Caption: Experimental workflow for the in vitro metabolism of this compound.
Caption: Proposed metabolic pathway of this compound.
Discussion
The outlined protocol provides a robust framework for identifying the metabolites of this compound using human liver microsomes. Based on the metabolism of structurally similar benzodiazepines, the primary metabolic routes for this compound are expected to be hydroxylation and N-dealkylation, followed by glucuronidation.[4][5][6] The use of high-resolution mass spectrometry is critical for the accurate identification of these metabolites. The fragmentation patterns observed in the MS/MS spectra will be instrumental in elucidating the exact sites of modification on the parent molecule. Further studies using specific recombinant CYP enzymes can be conducted to pinpoint the exact isoforms responsible for this compound's metabolism. The identification of major metabolites is essential for developing comprehensive analytical methods for the detection of this compound use in clinical and forensic settings.
References
- 1. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolut… [ouci.dntb.gov.ua]
- 6. This compound | 40054-88-4 | Benchchem [benchchem.com]
Application Notes & Protocols for Fluetizolam Screening using Direct Analysis in Real Time Mass Spectrometry (DART-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and effective ambient ionization technique for the high-throughput screening of chemical compounds with minimal to no sample preparation.[1][2][3] This makes it an ideal tool for the fast-paced environments of drug discovery, forensic toxicology, and pharmaceutical quality control. Fluetizolam, a thienotriazolodiazepine, is a potent designer benzodiazepine that requires sensitive and rapid detection methods. These application notes provide a comprehensive overview and detailed protocols for the screening of this compound using DART-MS.
DART-MS operates by exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which desorbs and ionizes the analytes.[1] The ionized molecules are then introduced into a mass spectrometer for detection. This technique is particularly advantageous for the analysis of licit and illicit drugs, including novel psychoactive substances (NPS) like this compound, from various matrices such as powders, tablets, and biological fluids.[4]
Key Advantages of DART-MS for this compound Screening:
-
Speed: Analysis times are typically in the range of seconds to a few minutes per sample, allowing for high-throughput screening.[1]
-
Minimal Sample Preparation: Solid or liquid samples can often be analyzed in their native state, reducing sample preparation time and potential for analyte loss.[2][3]
-
High Sensitivity: DART-MS can achieve low limits of detection (LOD), often in the nanogram to picogram range, which is crucial for the detection of potent substances like this compound.[1]
-
Versatility: The technique can be applied to a wide range of sample types and can be coupled with high-resolution mass spectrometers for enhanced specificity and structural elucidation.[4]
Experimental Protocols
Instrumentation and Materials
-
DART Ion Source: DART SVP or similar model.
-
Mass Spectrometer: A time-of-flight (TOF) or orbital trap mass spectrometer is recommended for high-resolution mass analysis.
-
DART Gas: Helium (99.999% purity).
-
Solvents: Methanol, acetonitrile (LC-MS grade).
-
Sample Introduction: Glass capillaries, tweezers, or a thermal desorption unit (for TD-DART).
DART-MS Instrument Parameters (General Protocol for Benzodiazepines)
The following parameters are a starting point and may require optimization for your specific instrument and this compound standard.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Ion |
| DART Gas | Helium |
| Gas Heater Temperature | 350 - 450 °C |
| Grid Electrode Voltage | +250 V |
| Orifice 1 Voltage | +20 V (can be ramped for fragmentation) |
| Mass Range (m/z) | 100 - 600 |
| Data Acquisition Rate | 1-2 spectra/second |
Source: Adapted from general protocols for benzodiazepine analysis by DART-MS.[1]
Sample Preparation and Analysis Workflow
The following diagram illustrates the general workflow for this compound screening using DART-MS.
Caption: A generalized workflow for the screening of this compound using DART-MS, from sample preparation to final reporting.
Protocol for Solid Samples (Powders, Tablets):
-
Place a small amount of the powder on a watch glass.
-
Using tweezers, hold a glass capillary and dip the open end into the powder to collect a small amount of sample.
-
Position the capillary between the DART ion source outlet and the mass spectrometer inlet for analysis.
-
Alternatively, for tablets, a small portion can be scraped onto a surface and sampled with the capillary.
Protocol for Liquid Samples (this compound in solvent):
-
Prepare a solution of the this compound standard or extracted sample in methanol or acetonitrile.
-
Dip the sealed end of a glass capillary into the solution.
-
Remove the capillary and allow the solvent to evaporate, leaving a thin film of the analyte.
-
Introduce the capillary into the DART-MS for analysis.
Protocol for Biological Samples (Urine, Blood) - Requires Extraction:
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of urine or blood, add a suitable internal standard.
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate).[5]
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol or acetonitrile.
-
-
DART-MS Analysis:
-
Dip a glass capillary into the reconstituted extract.
-
Introduce the capillary into the DART-MS system for analysis.
-
Quantitative Data
While specific quantitative studies for this compound using DART-MS are not widely published, the following table summarizes the limits of detection (LODs) achieved for various benzodiazepines with similar structures and properties using DART-MS and Thermal Desorption DART-MS (TD-DART-MS). This data provides a strong indication of the expected sensitivity for this compound screening.
| Compound | Method | Limit of Detection (LOD) | Reference |
| Various Benzodiazepines (19 compounds) | TD-DART-MS | 0.05 - 8 ng | [1] |
| 10 Benzodiazepines and Metabolites | DART-MS/MS | 0.2 - 20 ng/mL (in blood/urine) | [5] |
| Various Designer Benzodiazepines | DART-HRMS | Qualitative (high accuracy) | [4] |
These values demonstrate that DART-MS is a highly sensitive technique capable of detecting benzodiazepines at low nanogram and even sub-nanogram levels.
This compound Metabolism
Understanding the metabolic fate of this compound is critical for interpreting toxicological data and identifying appropriate biomarkers of exposure. The primary metabolic pathways for thienotriazolodiazepines like this compound involve Phase I oxidation followed by Phase II conjugation.[6]
Phase I Metabolism: The initial metabolic step is predominantly hydroxylation, catalyzed by cytochrome P450 enzymes. For this compound, two main hydroxylated metabolites are expected: α-hydroxy-fluetizolam and 6-hydroxy-fluetizolam.[6][7]
Phase II Metabolism: The hydroxylated metabolites and the parent drug can then undergo glucuronidation, where glucuronic acid is attached to the molecule to increase its water solubility and facilitate excretion. This can result in both O-glucuronides (at the hydroxyl group) and N-glucuronides.[6]
The following diagram illustrates the proposed metabolic pathway of this compound.
Caption: The metabolic pathway of this compound, showing Phase I hydroxylation and Phase II glucuronidation.
Conclusion
DART-MS is a powerful analytical tool for the rapid screening of this compound in various sample matrices. Its speed, sensitivity, and minimal sample preparation requirements make it highly suitable for applications in forensic science, clinical toxicology, and pharmaceutical analysis. The provided protocols offer a solid foundation for developing and validating a DART-MS method for this compound detection in your laboratory. Further method development and validation should be performed to establish specific quantitative parameters for this compound and its metabolites.
References
- 1. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. getenviropass.com [getenviropass.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Rapid detection of 10 benzodiazepines and metabolites in blood and urine using DART-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 7. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluetizolam Stability Testing and Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of fluetizolam and the analysis of its degradation products. The information is presented in a question-and-answer format to address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
This compound is a thienotriazolodiazepine, a class of compounds known for their psychoactive properties. Stability testing is a critical component of drug development and quality control. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential to establish a shelf-life for the drug product and recommend storage conditions.[1][2]
Q2: What are the typical degradation pathways for thienotriazolodiazepines like this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure and data from similar thienotriazolodiazepines like etizolam and brotizolam, the following degradation pathways are likely:
-
Hydrolysis: The diazepine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.
-
Oxidation: The thiophene ring and the ethyl group are potential sites for oxidation. Metabolic studies of etizolam show that hydroxylation is a major pathway, which can be indicative of oxidative degradation.[3][4][5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the heterocyclic ring system.
Q3: What are the potential degradation products of this compound?
Based on the likely degradation pathways, potential degradation products of this compound may include:
-
Hydrolytic products: Opening of the diazepine ring could lead to the formation of amino-ketone derivatives.
-
Oxidative products: Hydroxylation of the ethyl group to form a primary alcohol (alpha-hydroxythis compound), or oxidation of the thiophene sulfur to a sulfoxide or sulfone.
-
Photolytic products: Complex rearrangements and cleavage of the ring system.
Q4: What are the regulatory guidelines for forced degradation studies?
Forced degradation, or stress testing, is a requirement by regulatory agencies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The goal is to generate degradation products to establish the stability-indicating nature of the analytical methods.[1][2] Key stress conditions include:
-
Acid and Base Hydrolysis: Typically using 0.1 M to 1 M HCl and NaOH at room temperature or elevated temperatures.
-
Oxidation: Commonly using hydrogen peroxide (3-30%) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance and drug product to dry heat (e.g., 60°C, 80°C).
-
Photodegradation: Exposing the drug to a combination of visible and UV light.
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram during stability analysis.
-
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound stability sample. What could be the cause?
-
Answer:
-
Degradation Products: The new peaks are likely degradation products of this compound. This is expected in forced degradation studies.
-
Excipient Degradation: If you are analyzing a formulated product, the peaks could be from the degradation of excipients. Run a placebo sample under the same stress conditions to confirm.
-
Contamination: The peaks could be from contamination of the sample, solvent, or HPLC system. Ensure proper cleaning procedures and use high-purity solvents.
-
Interaction with Container: The drug substance or formulation may be interacting with the container closure system.
-
Issue 2: Poor separation between this compound and its degradation products.
-
Question: My HPLC method is not resolving the main this compound peak from a degradation product peak. How can I improve the separation?
-
Answer:
-
Optimize Mobile Phase:
-
pH: Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.
-
Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or a combination of solvents.
-
Gradient Profile: Modify the gradient slope, initial and final organic phase concentrations, and the gradient time.
-
-
Change Stationary Phase: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase instead of a C18).
-
Adjust Temperature: Varying the column temperature can alter the selectivity of the separation.
-
Issue 3: Inconsistent results in stability studies.
-
Question: I am getting variable results for the same stability time point. What could be the reasons?
-
Answer:
-
Sample Inhomogeneity: Ensure the stability samples are homogeneous before taking an aliquot for analysis.
-
Inconsistent Storage Conditions: Verify that the stability chambers are maintaining the set temperature and humidity conditions accurately and consistently.
-
Analytical Method Variability: Ensure the analytical method is robust and validated. Check for variations in sample preparation, instrument performance, and column equilibration.
-
Sample Handling: Be consistent in how samples are handled after removal from the stability chamber and before analysis. Exposure to light or ambient temperature for varying times can affect results.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).
-
Neutralize the sample with an equivalent amount of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the sample with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose to dry heat at 80°C for 7 days.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution and solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (DP) |
| 1 M HCl, 60°C | 24 h | 85.2 | 2 | DP-1 |
| 1 M NaOH, 60°C | 24 h | 78.5 | 3 | DP-2 |
| 30% H₂O₂, RT | 24 h | 90.1 | 1 | DP-3 |
| Dry Heat, 80°C | 7 days | 95.8 | 1 | DP-4 |
| Photolytic | 1.2 million lux h | 88.4 | 2 | DP-5 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 15.2 | 1.00 |
| DP-1 | 12.8 | 0.84 |
| DP-2 | 10.5 | 0.69 |
| DP-3 | 16.1 | 1.06 |
| DP-4 | 14.5 | 0.95 |
| DP-5 | 18.3 | 1.20 |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for Sensitive Fluetizolam Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Fluetizolam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is GC-MS a suitable analytical technique?
A: this compound is a thienotriazolodiazepine derivative, analogous to Etizolam, that has been identified as a novel psychoactive substance (NPS). GC-MS is a powerful and widely used technique in forensic toxicology for the identification and quantification of such compounds due to its high sensitivity, specificity, and the availability of extensive spectral libraries for compound identification.[1][2]
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A: While some benzodiazepines with polar functional groups require derivatization to improve thermal stability and chromatographic performance, it may not be strictly necessary for this compound.[3] However, if issues like peak tailing or poor sensitivity are encountered, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be explored. The decision to derivatize should be based on initial experimental results.
Q3: What are the potential challenges in the GC-MS analysis of this compound?
A: The primary challenges include:
-
Thermal degradation: Some benzodiazepines are thermally labile and can decompose in the hot GC inlet, leading to reduced sensitivity and the appearance of degradation peaks.[4][5][6][7] Careful optimization of the inlet temperature is crucial.
-
Matrix effects: Biological samples (e.g., blood, urine) contain numerous endogenous compounds that can interfere with the analysis, potentially causing ion suppression or enhancement in the mass spectrometer. Proper sample preparation is key to mitigate these effects.
-
Peak shape issues: Poor peak shape (e.g., tailing) can result from interactions between the analyte and active sites in the GC system (e.g., liner, column). Using a deactivated liner and a high-quality, well-maintained column can help minimize these issues.
Q4: Where can I find a reference mass spectrum for this compound?
A: Reference mass spectra for this compound and other NPS are often available in specialized forensic spectral libraries. The Cayman Chemical Spectral Library and the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Mass Spectral Library are excellent resources.[8][9][10][11][12][13][14][15] These libraries are crucial for the confident identification of unknown substances.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No peak or very low signal for this compound | 1. Inadequate extraction efficiency: The sample preparation method may not be effectively extracting this compound from the matrix. 2. Thermal degradation: The GC inlet temperature may be too high, causing the analyte to decompose.[4][5][6][7] 3. Incorrect MS parameters: The mass spectrometer may not be set to monitor the correct ions for this compound. | 1. Optimize sample preparation: Evaluate different extraction techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) and ensure the pH is optimized for benzodiazepine extraction. 2. Lower the inlet temperature: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between volatilization and degradation. 3. Verify mass fragments: Confirm the characteristic mass fragments for this compound from a reliable spectral library and ensure they are included in your Selected Ion Monitoring (SIM) method. |
| Poor peak shape (tailing) | 1. Active sites in the GC system: The liner, injection port, or the front of the column may have active sites that interact with the analyte. 2. Column contamination: The analytical column may be contaminated with non-volatile matrix components from previous injections. | 1. Use a deactivated liner: Employ a high-quality, deactivated liner and consider using a liner with glass wool to trap non-volatile residues. 2. Perform column maintenance: Bake out the column at a high temperature (as recommended by the manufacturer) to remove contaminants. If tailing persists, you may need to trim the front end of the column or replace it. |
| Poor linearity of calibration curve | 1. Analyte adsorption: At low concentrations, a significant portion of the analyte may be adsorbing to active sites in the system. 2. Detector saturation: At high concentrations, the detector may be saturated, leading to a non-linear response. | 1. Consider derivatization: Derivatization can block active functional groups and reduce adsorption. 2. Adjust concentration range: Ensure your calibration standards are within the linear dynamic range of the instrument. You may need to dilute your higher concentration standards. |
| Interfering peaks from matrix | 1. Insufficient sample cleanup: The sample preparation method is not adequately removing interfering compounds from the biological matrix. 2. Co-elution: An interfering compound has a similar retention time to this compound. | 1. Improve sample preparation: Incorporate a more rigorous cleanup step, such as using a different SPE sorbent or performing a back-extraction in your LLE protocol. 2. Optimize GC temperature program: Adjust the temperature ramp rate to improve the separation between this compound and the interfering peak. |
Experimental Protocols
Note: As a direct, validated method for this compound is not widely published, the following protocol is based on a validated method for its close structural analog, Etizolam, and should serve as an excellent starting point for method development.[16]
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of biological sample (e.g., blood, urine), add an appropriate internal standard.
-
Adjust the pH of the sample to approximately 9 with a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Recommended GC-MS Parameters (Based on Etizolam Method)
| Parameter | Value |
| GC System | Agilent Gas Chromatograph (or equivalent) |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C (may need optimization for this compound) |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial: 100 °C, hold for 1.0 min Ramp: 12 °C/min to 300 °C Hold: 9.0 min |
| MS System | Mass Spectrometer operated in Electron Ionization (EI) mode |
| MS Transfer Line | 280 °C |
| MS Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 30-550 amu (for initial identification) |
| Acquisition Mode | Scan (for method development) and SIM (for targeted analysis) |
Suggested Quantifier and Qualifier Ions for SIM Mode
To be determined by analyzing a certified reference standard of this compound and examining its mass spectrum. The most abundant and specific ions should be chosen. For Etizolam, some characteristic ions are m/z 342, 313, and 266.[17] Given the structural similarity, this compound is expected to have a molecular ion at m/z 326 and other characteristic fragments.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for GC-MS analysis.
Caption: Relationship between parameter optimization and sensitivity.
References
- 1. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conquerscientific.com [conquerscientific.com]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. SWGDRUG Mass Spectral Library [swgdrug.org]
- 10. caymanchem.com [caymanchem.com]
- 11. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SWGDRUG Home Page [swgdrug.org]
- 15. Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification | NIST [nist.gov]
- 16. swgdrug.org [swgdrug.org]
- 17. public.jenck.com [public.jenck.com]
Technical Support Center: Fluetizolam Extraction from Postmortem Specimens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of Fluetizolam extraction from postmortem specimens. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from postmortem specimens?
A1: The most prevalent methods for extracting novel benzodiazepines like this compound from postmortem samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).[1][2] The choice of method often depends on the sample matrix, available equipment, and the desired level of cleanliness of the final extract.
Q2: Which postmortem specimens are suitable for this compound analysis?
A2: this compound can be analyzed in a variety of postmortem specimens, including blood (central and peripheral), urine, vitreous humor, and tissue homogenates such as liver and brain.[3][4] Blood is the most common matrix for quantitative analysis, while liver tissue may show higher concentrations due to metabolic processes.[3]
Q3: What are the expected concentration ranges of novel benzodiazepines like this compound in postmortem cases?
A3: For the closely related compound flualprazolam, postmortem blood concentrations have been reported with a wide range, from 2.0 to 620 ng/mL. In one study, the average central blood concentration of flualprazolam was 16.3 ng/mL.[3] For bromazolam, another novel benzodiazepine, concentrations in postmortem blood have been observed in the range of 5.9–352 ng/mL.[5][6] These ranges can serve as a preliminary guide for this compound.
Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for novel benzodiazepines in postmortem blood?
A4: For methods analyzing novel benzodiazepines, including flualprazolam, using LC-MS/MS, the LOD is often around 1 to 5 ng/mL, and the LOQ is typically between 5 and 25 ng/mL, depending on the specific analyte.[7] Some highly sensitive methods can achieve LODs as low as 0.5 ng/mL and LOQs of 2 ng/mL.[8]
Q5: How stable is this compound in postmortem specimens?
A5: While specific stability data for this compound is limited, studies on other benzodiazepines in postmortem samples indicate that stability is a critical consideration.[9] Degradation can be influenced by storage temperature, time, and the presence of preservatives like sodium fluoride.[10] It is recommended to store samples at low temperatures (-20°C or -80°C) to minimize degradation.[10][11] Some benzodiazepines have shown instability at room temperature over several weeks.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound from postmortem specimens.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete cell lysis in tissue samples | Ensure thorough homogenization of tissue samples. Consider using enzymatic digestion for highly fibrous tissues. |
| Suboptimal pH for extraction | Adjust the pH of the sample to a basic range (typically pH 9-11) before extraction to ensure this compound (a basic drug) is in its non-ionized form, which is more soluble in organic solvents.[12] |
| Inefficient phase separation in LLE | Centrifuge at a higher speed or for a longer duration. If emulsions persist, consider adding a small amount of a different organic solvent or salt. |
| Improper SPE cartridge conditioning or elution | Ensure the SPE cartridge is properly conditioned with the recommended solvents. Optimize the elution solvent to ensure complete elution of this compound from the sorbent. |
| Analyte degradation | Minimize the time between sample collection and extraction. Store samples appropriately (frozen) if immediate analysis is not possible.[10] |
High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-elution of matrix components with the analyte | Optimize the chromatographic method to improve separation between this compound and interfering matrix components.[13] This can include adjusting the gradient, changing the column, or modifying the mobile phase composition. |
| Insufficient sample cleanup | Employ a more rigorous sample preparation technique. For example, switch from a simple protein precipitation to a more selective method like SPE or LLE.[14] For QuEChERS, ensure the appropriate d-SPE cleanup sorbent is used. |
| High lipid content in the sample (e.g., brain tissue) | Use a lipid removal step in your sample preparation, such as a targeted d-SPE sorbent in a QuEChERS protocol or a specific SPE phase. |
| Ionization source contamination | Regularly clean the ion source of the mass spectrometer to remove accumulated matrix components. |
| Inappropriate internal standard | Use a stable isotope-labeled internal standard for this compound if available, as it can co-elute and experience similar matrix effects, thus providing more accurate quantification.[12] |
Poor Peak Shape in Chromatography
| Potential Cause | Troubleshooting Steps |
| Column degradation | Replace the analytical column if it has been used extensively or with particularly "dirty" samples. |
| Incompatible injection solvent | Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Presence of particulates in the final extract | Filter the final extract through a syringe filter before injection to remove any solid particles that could clog the column. |
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for the analysis of novel benzodiazepines, which can be used as a reference for developing a method for this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Novel Benzodiazepines in Postmortem Blood
| Analyte | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Flualprazolam | LC-MS/MS | 1 or 5 | 5 or 25 | [7] |
| Etizolam | GC-MS | <5.0 | N/A | [5] |
| Bromazolam | GC-MS | <5.0 | 5.9 | [5][15][6] |
| Various Psychoactive Substances | UHPLC-MS/MS | 0.5 | 2 | [8] |
Table 2: Reported Concentrations of Novel Benzodiazepines in Postmortem Blood
| Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Reference |
| Flualprazolam | 2.0 - 620 | 20 | 8.2 | |
| Flualprazolam | 4.24 - 48.0 | 16.3 | 9.95 | [3] |
| Bromazolam | 5.9 - 352 | 59.1 | 28.5 | [5][6] |
| Etizolam | 90 (single case) | N/A | N/A | [5] |
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for this compound.
Liquid-Liquid Extraction (LLE) Protocol for Blood
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation: To 1 mL of postmortem whole blood, add an appropriate internal standard.
-
Alkalinization: Add 1 mL of a suitable buffer (e.g., borate buffer, pH 9-11) to adjust the pH.[12] Vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride, methyl tert-butyl ether, or a mixture like hexane:ethanol (19:1)).[16]
-
Mixing: Cap the tube and mix by gentle rotation or rocking for 15-20 minutes.
-
Centrifugation: Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis by GC-MS or LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for Tissue Homogenate
This protocol provides a general framework for SPE from complex matrices.
-
Homogenization: Homogenize 1 gram of tissue (e.g., liver) in 4 mL of a suitable buffer (e.g., phosphate buffer).
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Internal Standard: Add an appropriate internal standard to the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with sequential additions of methanol, deionized water, and a conditioning buffer as per the manufacturer's instructions.[8]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water and a weak organic solvent.[8]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with a suitable solvent mixture. For benzodiazepines, this is often a mixture of a volatile organic solvent and a small amount of a basic modifier (e.g., dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v)).[8]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Blood
The QuEChERS approach is a streamlined method for sample cleanup.[2]
-
Sample Preparation: To 1 mL of postmortem blood in a 15 mL centrifuge tube, add an internal standard and 2 mL of acetonitrile.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA and C18) to remove fatty acids and other interferences.
-
Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected or evaporated and reconstituted for analysis.
Visualizations
The following diagrams illustrate the workflows for the described extraction methods.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Blood.
Caption: Solid-Phase Extraction (SPE) Workflow for Tissue.
Caption: QuEChERS Workflow for Blood.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Flualprazolam distribution in postmortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Postmortem stability of benzodiazepines in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Postmortem determination of the biological distribution of sufentanil and midazolam after an acute intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects for Fluetizolam in LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS analysis of Fluetizolam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][4] The primary culprits behind matrix effects in biological samples are often phospholipids and proteins.[3][5][6]
Q2: What are the most common sources of matrix effects in biological samples?
A2: The most significant sources of matrix effects in biological matrices like plasma, serum, and whole blood are phospholipids and proteins.[3][6][7] Phospholipids are known to cause ion suppression and can contaminate the MS source. Proteins can also interfere with the analysis if not adequately removed. Other endogenous components like salts and metabolites can also contribute to matrix effects.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated during method validation.[8] A common method is the post-extraction spike, where a known amount of the analyte is added to a blank, extracted matrix and the response is compared to the same amount of analyte in a pure solvent.[9] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4).[11][12][13] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the ratio of the analyte to the IS to remain consistent, which leads to more accurate quantification.[1] While structural analogues can be used, they may not co-elute and experience the same degree of matrix effect.[11]
Troubleshooting Guide
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
Possible Cause: Significant and variable matrix effects, particularly ion suppression.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering components before LC-MS analysis.[3]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best choice to compensate for unavoidable matrix effects.[11][12]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[1]
Issue 2: Decreased instrument sensitivity and system downtime.
Possible Cause: Accumulation of phospholipids and other matrix components in the LC column and MS source.
Solutions:
-
Implement Phospholipid Removal: Utilize specific sample preparation techniques designed to remove phospholipids, such as phospholipid removal plates or cartridges.[5][6]
-
Divert Valve: Use a divert valve to direct the initial and final portions of the chromatographic run, which may contain highly retained matrix components, to waste instead of the MS source.[10]
Experimental Protocols and Data
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with their pros and cons.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample by adding an organic solvent (e.g., acetonitrile, methanol) or an acid.[14] | Simple, fast, and inexpensive. | Results in a "dirty" extract containing significant amounts of phospholipids and other soluble matrix components, leading to high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubilities.[3] | Can provide a cleaner extract than PPT.[3] | Can be labor-intensive, may require evaporation and reconstitution steps, and uses toxic organic solvents.[15] Recoveries can be lower and more variable. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent.[7][15] | Provides a much cleaner extract than PPT and LLE, reducing matrix effects.[16] Can also be used to concentrate the sample. | Requires method development and can be more time-consuming and expensive than PPT.[7] |
| Phospholipid Removal (PLR) Plates/Cartridges | Specialized sorbents that selectively remove phospholipids while allowing the analyte to pass through.[5][6] | Highly effective at removing phospholipids, leading to significantly reduced matrix effects and improved instrument robustness.[6] Simple and fast protocols are often available. | Can be more costly than simpler methods like PPT. |
Detailed Protocol: Solid-Phase Extraction (SPE) for Benzodiazepines in Urine
This protocol is a modified example based on methods for benzodiazepine extraction and can be adapted for this compound.[15][17][18]
Materials:
-
Urine sample
-
Internal standard solution (e.g., this compound-d4 in methanol)
-
4% Phosphoric Acid (H₃PO₄)[18]
-
Wash Solution 1: 0.02 N Hydrochloric Acid (HCl)[15]
-
Wash Solution 2: 20% Methanol in water[15]
-
Elution Solution: 60:40 Acetonitrile:Methanol with 5% strong ammonia solution[15][18]
-
Reconstitution Solution: 2% Acetonitrile:1% Formic Acid in water[15][18]
Procedure:
-
Add 200 µL of urine to the wells of the µElution plate.
-
Add the internal standard.
-
(Optional, if hydrolysis is needed for metabolites) Add β-glucuronidase and incubate.
-
Quench the reaction and ionize the analytes by adding 200 µL of 4% H₃PO₄.
-
Apply vacuum to draw the sample through the sorbent bed.
-
Wash the plate with 200 µL of 0.02 N HCl.
-
Wash the plate with 200 µL of 20% Methanol.
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analytes with 2 x 25 µL of the elution solution.
-
Dilute the eluate with 100 µL of the reconstitution solution before injection.[15][18]
Visualizations
Caption: General workflow for sample preparation and LC-MS analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. restek.com [restek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. waters.com [waters.com]
Fluetizolam purity assessment and characterization of impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of Fluetizolam and the characterization of its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a thienotriazolodiazepine derivative, structurally analogous to the well-known benzodiazepine, etizolam. It is characterized by the replacement of a benzene ring with a thiophene ring, fused with a triazole ring.[1][2] this compound is recognized for its sedative and anxiolytic properties and is often classified as a designer drug or a novel psychoactive substance.[2]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can originate from several sources:
-
Synthesis-related impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.
-
Degradation products: this compound, like other benzodiazepines, can degrade under various conditions such as exposure to light, heat, humidity, and acidic or basic environments.[3][4][5]
Q3: Which analytical techniques are recommended for this compound purity assessment?
A3: The most common and recommended analytical techniques for the purity assessment of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[3][6][7][8][9] For the structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.[10][11]
Q4: How should this compound samples be stored to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, protected from light and moisture. It is advisable to store the substance in well-sealed containers under an inert atmosphere if possible. For long-term storage, refrigeration (-20°C to -80°C) is recommended.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Reduce the sample concentration or injection volume |
| Ghost peaks | - Carryover from previous injections- Contaminated mobile phase or glassware | - Implement a robust needle wash program- Use fresh, high-purity mobile phase and thoroughly clean all glassware |
| Fluctuating retention times | - Inconsistent mobile phase composition- Temperature fluctuations- Leaks in the HPLC system | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature- Check for and repair any system leaks |
| Appearance of new peaks in known samples | - Sample degradation | - Prepare fresh samples and store them properly- Investigate potential degradation pathways |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak resolution | - Inappropriate temperature program- Column bleeding | - Optimize the GC oven temperature ramp rate- Condition the column or replace it if necessary |
| Low signal intensity | - Inactive liner or contaminated ion source- Sample degradation in the injector | - Replace the GC inlet liner and clean the ion source- Use a lower injector temperature or a faster injection speed |
| Mass spectral library match failure | - Co-eluting peaks- Novel impurity not present in the library | - Improve chromatographic separation- Perform structural elucidation using HRMS and NMR |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline and may require optimization for specific instrumentation and this compound samples.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5 with triethylamine) in a 60:40 (v/v) ratio is a good starting point.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar working concentration as the standard.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Impurity levels can be estimated by their peak area percentages relative to the main peak.
-
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying residual solvents and thermally stable, volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Structural Characterization of Impurities by NMR Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of unknown impurities.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6), chosen based on the solubility of the isolated impurity.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the overall molecular structure.
-
-
-
Procedure:
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Dissolve a sufficient amount of the isolated impurity in the chosen deuterated solvent.
-
Acquire a suite of 1D and 2D NMR spectra.
-
Analyze the spectral data to deduce the chemical structure of the impurity.
-
Visualizations
Experimental Workflow for Impurity Identification
Caption: A logical workflow for the identification, isolation, and characterization of impurities in a this compound bulk sample.
Hypothetical Degradation Pathway of this compound
Caption: A diagram illustrating potential degradation pathways for this compound based on the known degradation of related benzodiazepines.
References
- 1. Etizolam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. viurrspace.ca [viurrspace.ca]
- 8. Portable gas chromatography-mass spectrometry in drug checking: Detection of carfentanil and etizolam in expected opioid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. ijpcbs.com [ijpcbs.com]
Technical Support Center: Troubleshooting Chromatographic Peak Shape for Fluetizolam in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Fluetizolam. The content is presented in a question-and-answer format to directly address specific experimental problems.
Disclaimer: The following troubleshooting guide, including all associated data and protocols, is provided for illustrative purposes. The hypothetical compound "this compound" is assumed to be a weakly basic compound, similar in behavior to other benzodiazepine analogues, for which specific analytical methods were not publicly available at the time of writing.
Frequently Asked Questions (FAQs)
Peak Tailing
Question: My this compound peak is showing significant tailing (asymmetry factor > 1.5). What are the most likely causes and how can I fix it?
Answer:
Peak tailing is the most common peak shape problem in HPLC and is often observed for basic compounds like this compound.[1] The primary cause is typically secondary interactions between the analyte and the stationary phase.[1]
Most Common Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic analytes, causing tailing.[2][3] This is especially prominent when the mobile phase pH is above 3.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[4][5] It is crucial to operate at a pH at least one unit away from the analyte's pKa for robust results.[6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are designed to reduce peak tailing for basic compounds.[2][4]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and mask residual silanol activity.[4]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[4][11] A void at the column inlet can also lead to poor peak shape.[5]
-
Solution: First, try backflushing the column according to the manufacturer's instructions. If this doesn't resolve the issue, use a guard column to protect the analytical column from contaminants.[11] If the column is old or has been used extensively under harsh conditions (e.g., high pH), it may need to be replaced.[4][11]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Peak Fronting
Question: My this compound peak is fronting (asymmetry factor < 0.9). What could be the cause?
Answer:
Peak fronting is less common than tailing but can indicate specific problems with your method or column.[12]
Most Common Causes & Solutions:
-
Sample Overload (Concentration): While mass overload often causes tailing, high concentration overload can lead to fronting.[3][9] The analyte molecules essentially "run ahead" of the mobile phase front.
-
Solution: Dilute your sample. If fronting decreases, you are likely dealing with a concentration overload issue.[9]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the peak to front.[7][12]
-
Solution: Ideally, dissolve your sample in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
-
Column Collapse or Poor Packing: A physical issue with the column, such as a collapsed bed or channeling, can result in fronting for all peaks in the chromatogram.[3][12] This can happen if the column is operated outside its recommended pH or pressure limits.[3]
Peak Splitting or Shoulders
Question: I am observing a split or shoulder peak for this compound. How do I determine the cause?
Answer:
Peak splitting suggests that the analyte is traveling through the column in two different paths or at two different speeds.[7]
Most Common Causes & Solutions:
-
Partially Blocked Frit or Column Void: A blockage in the inlet frit or a void at the head of the column can split the sample path, leading to a split peak.[3][7] This will typically affect all peaks in the chromatogram.
-
Solution: Try reversing the column and flushing it with a strong solvent. If this fails, the inlet frit may need to be replaced. If a void has formed, the column must be replaced.[13] Using a guard column can prevent this.
-
-
Injection Solvent Mismatch: Injecting a sample in a strong, non-polar solvent (like 100% acetonitrile) when the mobile phase is weak and highly aqueous can cause the sample to band improperly at the column head, resulting in a split peak.[3][7]
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.[7]
-
-
Co-elution with an Impurity: The shoulder could be a closely eluting impurity.
-
Solution: Use a photodiode array (PDA) detector to check the peak purity across the entire peak. If the spectra are not homogenous, a co-eluting compound is present. Method optimization (changing mobile phase, gradient, or column chemistry) will be needed to resolve the two peaks.
-
Broad Peaks
Question: My this compound peak is very broad, leading to poor sensitivity and resolution. What are the contributing factors?
Answer:
Broad peaks are a sign of poor efficiency in the chromatographic system.
Most Common Causes & Solutions:
-
Column Degradation: An old or contaminated column will lose its efficiency over time, resulting in broader peaks.[11]
-
Solution: Replace the column. Regularly flushing the column and using a guard column can extend its lifetime.[11]
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant band broadening.[2]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or less) and keep the lengths as short as possible.
-
-
Mobile Phase Issues: Using an incorrect mobile phase composition or a mobile phase with a pH close to the analyte's pKa can lead to peak broadening.[2][14]
-
Solution: Re-optimize the mobile phase composition. Ensure the pH is at least one unit away from the pKa of this compound.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments to optimize the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Buffer (20 mM) | Asymmetry Factor (Tf) | Resolution (from nearest impurity) |
|---|---|---|---|
| 5.5 | Phosphate | 2.1 | 1.3 |
| 4.5 | Acetate | 1.8 | 1.6 |
| 3.5 | Formate | 1.3 | 2.1 |
| 2.5 | Phosphate/TFA | 1.1 | 2.2 |
Table 2: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Concentration (µg/mL) | Asymmetry Factor (Tf) | Peak Width (min) |
|---|---|---|---|
| 20 | 10 | 1.9 | 0.25 |
| 10 | 10 | 1.4 | 0.18 |
| 5 | 10 | 1.2 | 0.15 |
| 2 | 10 | 1.1 | 0.14 |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for this compound
This protocol describes a systematic approach to determine the optimal mobile phase pH to improve peak shape for a basic analyte like this compound.
1. Objective: To evaluate the effect of mobile phase pH on peak asymmetry and resolution and identify a pH that provides a symmetric peak (Tailing Factor ≈ 1.0).
2. Materials:
-
HPLC System with UV or PDA Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard (10 µg/mL in 50:50 Acetonitrile:Water)
-
HPLC-grade Acetonitrile and Water
-
Buffers: Sodium Phosphate, Sodium Acetate, Formic Acid, Trifluoroacetic Acid (TFA)
-
pH meter
3. Procedure:
-
Prepare Aqueous Buffers: Prepare a series of 20 mM aqueous buffers at different pH values.
-
pH 5.5: Sodium Phosphate
-
pH 4.5: Sodium Acetate
-
pH 3.5: Formic Acid
-
pH 2.5: Phosphoric Acid or 0.1% TFA
-
Filter all buffers through a 0.45 µm filter.
-
-
Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with acetonitrile (e.g., in a 60:40 v/v ratio). Degas each mobile phase before use.
-
System Equilibration: Install the C18 column and equilibrate the system with the first mobile phase (pH 5.5) for at least 20 column volumes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject a fixed volume (e.g., 5 µL) of the this compound standard. Record the chromatogram.
-
Sequential Analysis: Repeat steps 3 and 4 for each of the prepared mobile phases, moving sequentially from highest to lowest pH. Ensure the system is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Analysis: For each chromatogram, measure the USP Tailing Factor (or Asymmetry Factor) and the resolution between this compound and any adjacent peaks.
Mechanism of pH on Peak Tailing for Basic Analytes
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. silicycle.com [silicycle.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. perkinelmer.com [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. bvchroma.com [bvchroma.com]
- 14. uhplcs.com [uhplcs.com]
Optimal long-term storage conditions for Fluetizolam analytical standards
This technical support center provides guidance on the optimal long-term storage, handling, and troubleshooting for Fluetizolam analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound analytical standards?
A1: For optimal long-term stability, solid this compound analytical standards should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, the solid standard is expected to be stable for at least five years.
Q2: How should I store this compound analytical standards once they are in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For maximum stability, it is recommended to prepare solutions fresh. If storage is necessary, stock solutions should be stored in tightly sealed, light-resistant vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is insoluble in aqueous solutions like phosphate-buffered saline (PBS).
Q4: Is this compound sensitive to light?
A4: Yes, like many benzodiazepines, this compound is expected to be sensitive to light (photosensitive).[1] It is crucial to protect both the solid standard and its solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.[2][3] All handling and preparation of solutions should be performed under subdued lighting conditions.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, based on the thienodiazepine structure, it is susceptible to three main degradation pathways common to benzodiazepines:
-
Hydrolysis: The diazepine ring can undergo hydrolytic cleavage, particularly in acidic or alkaline conditions.[4][5]
-
Oxidation: The molecule may be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of oxygen.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.[1][6]
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound standard.
-
Possible Cause 1: Degradation of the standard.
-
Solution: Review your storage and handling procedures. Was the standard protected from light? Was it stored at the recommended temperature? Have there been multiple freeze-thaw cycles of the solution? Prepare a fresh solution from the solid standard and re-analyze. If the issue persists, consider that the solid standard may have degraded.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all glassware and equipment are scrupulously clean. Use fresh, high-purity solvents for solution preparation and mobile phases. Analyze a solvent blank to rule out contamination from the solvent or instrument.
-
-
Possible Cause 3: Interaction with container.
-
Solution: Ensure you are using appropriate, inert containers for storage. Glass is generally preferred over plastic for long-term storage of organic compounds.
-
Problem: My quantitative results for this compound are lower than expected.
-
Possible Cause 1: Incomplete dissolution of the standard.
-
Solution: Ensure the standard is completely dissolved in the solvent. Sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
-
Possible Cause 2: Adsorption to surfaces.
-
Solution: Benzodiazepines can sometimes adsorb to glass or plastic surfaces. Silanized glassware can be used to minimize this.
-
-
Possible Cause 3: Degradation of the standard.
-
Solution: As mentioned previously, degradation can lead to a decrease in the concentration of the active compound. Prepare a fresh standard solution and compare the results.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound analytical standards.
| Form | Storage Temperature | Recommended Duration | Container | Light Protection |
| Solid | -20°C | ≥ 5 years | Tightly sealed | Light-resistant |
| Solution | -20°C | Up to 1 month | Tightly sealed, single-use aliquots | Light-resistant |
| Solution | -80°C | Up to 6 months | Tightly sealed, single-use aliquots | Light-resistant |
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound Analytical Standard (Based on ICH Q1A(R2) Guidelines)
This protocol outlines a general procedure for assessing the long-term stability of a new batch of this compound analytical standard.[2][7][8]
1. Objective: To determine the re-test period for the this compound analytical standard under recommended long-term storage conditions.
2. Materials:
-
This compound analytical standard (at least three primary batches).
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
-
Calibrated stability chambers set to the desired storage conditions.
-
Appropriate container closure systems (e.g., amber glass vials with PTFE-lined caps).
3. Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the this compound standard from all three batches. This includes appearance, identity, purity (by chromatography), and any other relevant quality attributes.
-
Sample Storage: Place a sufficient number of aliquots of each batch in the specified container closure systems into a stability chamber set at the long-term storage condition (-20°C ± 5°C).
-
Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[2][9]
-
Analytical Tests: At each time point, perform the full set of analytical tests as conducted at Time 0.
-
Evaluation: Analyze the data for any significant changes in purity, appearance, or other specified attributes over time. A "significant change" is defined as a failure to meet the established acceptance criteria.
4. Acceptance Criteria: The analytical standard is considered stable if it remains within the established specifications for purity (e.g., ≥98%) and shows no significant change in its physical or chemical properties throughout the testing period.
Visualizations
This compound Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected analytical results.
This compound Mechanism of Action - GABA-A Receptor Signaling
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.[10][11][12]
References
- 1. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snscourseware.org [snscourseware.org]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Flutazolam? [synapse.patsnap.com]
Preventing enzymatic degradation of Fluetizolam in blood samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the enzymatic degradation of Fluetizolam in blood samples. The following troubleshooting guides and FAQs address common issues to ensure sample integrity and data accuracy.
Disclaimer: this compound is a potent thieno-triazolodiazepine. As specific research on its degradation is emerging, the guidance provided is based on established principles for structurally similar designer benzodiazepines (e.g., Flualprazolam, Flubromazolam, Etizolam) and classical benzodiazepines.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in blood?
A1: Based on structurally related thieno-triazolodiazepines and triazolobenzodiazepines, this compound is expected to undergo extensive hepatic metabolism. The primary pathways involve two phases:
-
Phase I Metabolism: Primarily involves oxidation through Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[1][2] The main reaction is hydroxylation, leading to the formation of active metabolites like α-hydroxy-fluetizolam and 4-hydroxy-fluetizolam.[1][3]
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility for excretion. This is mainly carried out by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A4, resulting in glucuronide conjugates.[3][4][5]
Q2: What causes the degradation of this compound in collected blood samples?
A2: Degradation in whole blood is primarily due to enzymatic activity from remaining active enzymes in the sample and chemical hydrolysis.[6] The stability of benzodiazepines is highly dependent on storage conditions, especially temperature.[7][8][9] Postmortem samples or samples with bacterial contamination may show accelerated degradation.[10][11][12]
Q3: What is the ideal storage temperature for blood samples containing this compound?
A3: For long-term stability, samples should be frozen. Storage at -20°C significantly reduces degradation, and -80°C is considered optimal, with studies on other benzodiazepines showing almost no loss over several months at these temperatures.[7][9][13] Refrigeration at 2-8°C is suitable for short-term storage (up to 7 days), while room temperature storage should be avoided as it can lead to substantial loss in a short period.[8][14][15][16]
Q4: Should I use a preservative in my blood collection tubes?
A4: Yes. Using a preservative containing an enzyme inhibitor like sodium fluoride (NaF) is highly recommended.[11][12] Sodium fluoride helps to inhibit enzymatic processes, including those from potential microbial contamination, thereby preserving the concentration of the parent drug.[7][10]
Troubleshooting Guide
Issue 1: this compound concentrations are unexpectedly low or undetectable.
| Potential Cause | Troubleshooting Action |
| Enzymatic Degradation | Ensure blood samples are collected in tubes containing an appropriate preservative (e.g., sodium fluoride). Process and freeze samples as soon as possible after collection. For future experiments, store samples at -80°C.[9][13] |
| Improper Storage | Review your sample storage conditions. Samples left at room temperature or 4°C for extended periods will show significant drug loss.[7][8] Always store long-term samples at -20°C or, preferably, -80°C. |
| Metabolism into Other Forms | The parent this compound may have been metabolized to its hydroxylated or glucuronidated forms.[17][18] Adjust your analytical method to also screen for expected metabolites like α-hydroxy-fluetizolam and its glucuronide conjugate. |
| Freeze-Thaw Cycles | While some benzodiazepines are relatively stable through freeze-thaw cycles, it is best practice to minimize them.[11][12] Aliquot samples upon initial processing to avoid repeated thawing of the entire sample. |
Issue 2: Results show high variability between sample aliquots.
| Potential Cause | Troubleshooting Action |
| Incomplete Mixing | Before aliquoting or analysis, ensure the whole blood sample is gently but thoroughly mixed to ensure homogeneity. |
| Inconsistent Storage | Verify that all aliquots from a single sample have been stored under the exact same conditions (temperature, light exposure). |
| Sample Contamination | Review sample handling procedures to rule out cross-contamination between samples or contamination from external sources. |
Quantitative Data: Benzodiazepine Stability
The following table summarizes stability data for various benzodiazepines in whole blood under different storage conditions. This data provides a strong proxy for the expected stability of this compound.
| Compound | Storage Temp. | Duration | Concentration Loss | Reference |
| Clonazepam | Room Temp. | 1 Year | ~70-100% | [9] |
| 4°C | 1 Year | ~50-100% | [9] | |
| -20°C | 1 Year | ~10-20% | [9] | |
| -80°C | 1 Year | ~5-12% | [9] | |
| Midazolam | Room Temp. | 1 Year | ~70-100% | [9] |
| 4°C | 1 Year | ~50-100% | [9] | |
| -20°C | 1 Year | ~10-20% | [9] | |
| -80°C | 1 Year | Not Significant | [9] | |
| Chlordiazepoxide | Room Temp. | 6 Months | ~100% | [13] |
| 4°C | 6 Months | ~29-100% | [13] | |
| -20°C | 6 Months | Stable | [13] | |
| Lorazepam | Room Temp. | 6 Months | ~100% | [8] |
| Diazepam | All Temps | 6 Months | ~0-10% (Stable) | [8] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Collection: Collect whole blood directly into vacuum tubes containing sodium fluoride (NaF) as a preservative and potassium oxalate as an anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the additives. Do not shake vigorously to avoid hemolysis.
-
Labeling: Label the tube clearly with a unique sample identifier, date, and time of collection.
-
Temporary Storage: If immediate freezing is not possible, place the sample in a refrigerator at 2-8°C. Do not exceed 24 hours in refrigerated storage before processing or freezing.[19]
-
Freezing: For long-term storage, transfer the samples to a -20°C or -80°C freezer. Ensure samples are upright and properly organized.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw frozen blood samples at room temperature or in a cool water bath. Avoid prolonged exposure to high temperatures.
-
Homogenization: Once thawed, vortex the sample gently to ensure homogeneity.
-
Aliquoting: Take a precise aliquot (e.g., 100-500 µL) for extraction.
-
Protein Precipitation/Extraction: Perform a protein precipitation step using a solvent like acetonitrile or methanol, or use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate this compound and its metabolites.
-
Analysis: Analyze the extracted sample using a validated LC-MS/MS or LC-HRMS method for quantification.[1][3]
Visualizations
References
- 1. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 坂 幹樹 (Kanju Saka) - Development of criteria for selecting internal standards for quantifying flunitrazepam and 7-aminoflunitrazepam in putrefied blood samples - 講演・口頭発表等 - researchmap [researchmap.jp]
- 3. Toxicokinetics and Analytical Toxicology of Flualprazolam: Metabolic Fate, Isozyme Mapping, Human Plasma Concentration and Main Urinary Excretion Products [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Nitrobenzodiazepines in Postmortem Blood [ouci.dntb.gov.ua]
- 13. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neoteryx.com [neoteryx.com]
- 15. Proper Storage Of Blood Samples: Guidelines, Regulations, and Best Practices [needle.tube]
- 16. Best Practices for Storing Acquired Samples in a Toxicology Lab [needle.tube]
- 17. mdpi.com [mdpi.com]
- 18. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing Fluetizolam carryover in autosampler injections
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Fluetizolam carryover in autosampler injections during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak corresponding to an analyte from a previous injection in a subsequent blank or sample injection.[1][2] This is a significant issue in quantitative analysis as it can lead to inaccurate results, particularly when analyzing low-concentration samples after a high-concentration standard of this compound.[2] Given the potency of this compound, even minor carryover can compromise data integrity.[2]
Q2: What are the common sources of autosampler carryover?
A2: Carryover can originate from several components of the autosampler and LC system. The most common sources include:
-
Injector Needle: Residue can adhere to both the inner and outer surfaces of the needle.[1][2]
-
Injector Valve: Adsorption of the analyte onto the rotor seal or other internal surfaces of the valve is a frequent cause.[1][3] Worn seals can also trap and later release the sample.[3]
-
Sample Loop: Inadequately flushed sample loops can retain small amounts of the sample.
-
Tubing and Fittings: Poorly made connections can create dead volumes where the sample can be trapped.[4]
Q3: Are there specific properties of this compound that might make it more prone to carryover?
A3: While specific data on this compound's adsorptive properties are limited, benzodiazepines as a class can exhibit hydrophobic characteristics, which may lead to adsorption onto less polar surfaces within the autosampler, such as PEEK or stainless steel tubing and valve components. The molecular structure of this compound may contribute to these interactions, making it susceptible to carryover.
Troubleshooting Guides
Initial Assessment of this compound Carryover
Q4: How do I confirm that the unexpected peak in my chromatogram is due to this compound carryover?
A4: To confirm carryover, inject a blank solvent immediately after a high-concentration standard of this compound. If a peak appears at the same retention time as this compound, it is indicative of carryover.[1][2] The magnitude of the carryover can be calculated as a percentage of the peak area of the preceding high-concentration sample.
Experimental Protocols & Methodologies
Protocol 1: Systematic Identification of the Carryover Source
This protocol is designed to systematically isolate the source of this compound carryover within the LC-MS system.
Objective: To determine whether the carryover originates from the autosampler, the analytical column, or the MS detector.
Methodology:
-
MS System Check:
-
Disconnect the LC system from the MS.
-
Directly infuse a blank solvent into the MS using a syringe pump.
-
If a this compound peak is detected, the MS source may be contaminated. In this case, cleaning of the ion source is required.[5]
-
-
LC System Check (excluding autosampler):
-
If the MS is clean, reconnect the LC system but bypass the autosampler.
-
Perform a manual injection of a blank solvent.
-
If no carryover is observed, the issue likely lies within the autosampler.
-
-
Autosampler and Column Check:
-
If carryover persists with a manual injection, the column may be the source.
-
Replace the analytical column with a new, unused column and repeat the blank injection.
-
If carryover is eliminated, the original column was contaminated. If it persists, the issue is likely in the connections between the injector and the column.
-
Troubleshooting Workflow for this compound Carryover
Caption: A logical workflow for identifying and resolving this compound carryover.
Protocol 2: Optimizing the Autosampler Wash Method
Objective: To minimize carryover by improving the effectiveness of the needle and injection valve wash.
Methodology:
-
Increase Wash Volume and Cycles:
-
Program the autosampler to perform multiple wash cycles between injections.[4]
-
Increase the volume of wash solvent used for each cycle.
-
-
Evaluate Different Wash Solvents:
-
The choice of wash solvent is critical. It should be a strong solvent for this compound and miscible with the mobile phase.[4]
-
Test a series of wash solvents with varying compositions, starting with the mobile phase and progressing to stronger, more organic solvents.
-
Data Presentation
Table 1: Example - Effect of Wash Solvent Composition on this compound Carryover
| Wash Solvent Composition | Average Carryover (%) |
| Mobile Phase (50:50 Acetonitrile:Water) | 1.5% |
| 100% Acetonitrile | 0.8% |
| 100% Methanol | 0.9% |
| 75:25 Isopropanol:Acetonitrile | 0.3% |
| 50:50:1 Acetonitrile:Water:Formic Acid | 0.6% |
Note: The data in this table is illustrative and will vary depending on the specific LC system and conditions. It is crucial to perform these experiments on your own instrument.
Advanced Troubleshooting
Q5: I've optimized my wash method, but I still see some carryover. What are the next steps?
A5: If carryover persists after optimizing the wash method, consider the following:
-
Injector Rotor Seal: The rotor seal is a consumable part and can wear over time, creating scratches that trap the analyte.[3] Replace the rotor seal. Materials like PEEK or Tefzel may offer reduced adsorption for hydrophobic compounds.[1][2]
-
Needle Material: Most autosampler needles are made of stainless steel. If you suspect adsorption to the needle surface, investigate the availability of alternative needle materials.[1][2]
-
Injection Mode: If your autosampler allows, switching from a partial loop to a full loop injection can sometimes provide a more effective flush of the sample path and reduce carryover.[6]
-
Injection Sequence: As a last resort, if carryover cannot be eliminated, you can modify your injection sequence. Run samples in order of expected increasing concentration, and run several blank injections after high-concentration samples.[7]
Signaling Pathway for Carryover Troubleshooting
Caption: A diagram illustrating the troubleshooting pathway for carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Derivatization methods to enhance Fluetizolam volatility for GC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization methods to enhance Fluetizolam volatility for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Many benzodiazepines, including thienodiazepines like this compound, are polar and thermally labile.[1] Direct injection onto a GC system can lead to thermal degradation, poor peak shape, and low sensitivity.[2][3] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, making it suitable for GC analysis.[4][5] The primary goal is to replace active hydrogens on functional groups like amines and hydroxyls with less polar groups.[4][6]
Q2: What are the most common derivatization methods for benzodiazepines for GC analysis?
A2: The three most widely used derivatization methods for compounds with active hydrogens are silylation, acylation, and alkylation.[4][7] For benzodiazepines, silylation is the most common and extensively documented method.[6][8][9] Acylation has also been reported as an effective alternative.[10]
Q3: Which silylating reagents are recommended for this compound?
A3: While specific studies on this compound are limited, extensive research on other benzodiazepines suggests the following silylating reagents are highly effective:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane), it is a powerful silylating agent.[6][9][11]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent trimethylsilyl (TMS) donor that produces neutral and volatile by-products.[11][12]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are generally more stable and less susceptible to hydrolysis than TMS derivatives, leading to more robust and reproducible results.[10][12]
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: Several factors influence the efficiency of a derivatization reaction. Key parameters to optimize include the choice of derivatizing reagent and solvent, reagent concentration, reaction temperature, and reaction time.[6] For silylation of benzodiazepines with BSTFA + 1% TMCS, the concentration of the reagent and the volume of the solvent have been identified as the most critical factors.[6][8]
Q5: Can I analyze this compound by GC without derivatization?
A5: While some benzodiazepines can be analyzed without derivatization, it often leads to significant challenges.[13] These include thermal decomposition in the hot GC inlet, leading to the formation of degradation products and inaccurate quantification.[3][14] This can result in poor sensitivity and non-reproducible results.[15] For reliable and sensitive analysis of this compound, derivatization is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low peak intensity for derivatized this compound | 1. Incomplete derivatization reaction. 2. Presence of moisture in the sample or reagents. 3. Degradation of the derivatizing reagent. 4. Adsorption of the analyte in the GC system. | 1. Optimize derivatization conditions (increase temperature, time, or reagent concentration). 2. Ensure all glassware is dry and use anhydrous solvents. Store reagents under inert gas. 3. Use fresh derivatizing reagents. 4. Deactivate the GC inlet liner with a silylating agent. |
| Peak tailing or fronting | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column overload. | 1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Use a deactivated inlet liner and/or perform column conditioning. 3. Dilute the sample and re-inject. |
| Ghost peaks or carryover | 1. Contamination from a previous injection. 2. Septum bleed. | 1. Perform a solvent blank injection with a high-temperature bake-out of the column.[16] 2. Use a high-quality, low-bleed septum and replace it regularly. |
| Irreproducible results (varying peak areas) | 1. Inconsistent derivatization. 2. Instability of the derivatized product. 3. Leaks in the GC system. | 1. Ensure precise and consistent execution of the derivatization protocol. Consider using an autosampler for reagent addition. 2. Analyze samples as soon as possible after derivatization. For improved stability, consider using MTBSTFA to form more robust TBDMS derivatives.[12] 3. Perform a leak check on the GC inlet and connections. |
| Appearance of unexpected peaks | 1. Formation of derivatization artifacts. 2. Thermal decomposition of the derivatized or underivatized analyte in the GC inlet. 3. Contamination of solvents or reagents. | 1. Some benzodiazepines can form artifacts upon derivatization.[15] Analyze a derivatized standard of this compound to confirm the retention time of the desired derivative and any potential by-products. 2. Lower the inlet temperature. Ensure derivatization is complete. 3. Analyze a reagent blank to identify potential contaminants. |
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Benzodiazepine Derivatization
| Reagent | Abbreviation | Derivative Formed | Key Advantages | Potential Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+1% TMCS) | Trimethylsilyl (TMS) | Highly reactive, widely used, and well-documented for benzodiazepines.[6][9] | TMS derivatives can be susceptible to hydrolysis.[17] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Powerful TMS donor; by-products are neutral and volatile.[12] | Similar moisture sensitivity to other TMS reagents. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms TBDMS derivatives that are more stable and less prone to hydrolysis, leading to increased reproducibility and sensitivity.[12] | May be more expensive and have slower reaction kinetics than TMS reagents. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation: Evaporate 50 µL of the sample solution (containing this compound and an internal standard in a suitable solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.[6]
-
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried sample residue.[6]
-
Reaction: Cap the vial tightly and heat at 80°C for 20 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.
Protocol 2: Silylation using MTBSTFA
This protocol is adapted from methods used for other benzodiazepines and aims to create more stable derivatives.
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of MTBSTFA to the dried extract.[18]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.
Visualizations
Caption: Experimental workflow for the silylation of this compound for GC-MS analysis.
Caption: Troubleshooting decision tree for common issues in this compound GC analysis.
References
- 1. agilent.com [agilent.com]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nist.gov [nist.gov]
- 12. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluetizolam and Etizolam: Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of fluetizolam and etizolam, two thienodiazepine derivatives known for their potent sedative and anxiolytic effects. While both compounds are structurally related and share a primary mechanism of action, subtle differences in their molecular interactions with the GABA-A receptor may underlie their distinct pharmacological profiles. This document summarizes the available quantitative data, outlines common experimental protocols for assessing receptor binding, and visualizes the key signaling pathways and experimental workflows.
Comparative Receptor Binding Affinity Data
Both this compound and etizolam are positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site located at the interface between the alpha and gamma subunits.[1][2][3] This binding enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[3][4]
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| Etizolam | GABA-A Receptor (rat cortical membranes) | 4.5 nmol/L | [5] |
| This compound | GABA-A Receptor | High affinity (specific Ki value not publicly available) | [1] |
Note: A lower Ki value indicates a higher binding affinity. The provided Ki for etizolam is from a specific study and may vary between different experimental setups. This compound is consistently described as a high-affinity ligand, but quantitative data from peer-reviewed sources remains elusive.[1] It is suggested that the fluorine substitution in this compound may enhance its binding affinity.[1]
Mechanism of Action and Signaling Pathway
This compound and etizolam act as positive allosteric modulators of the GABA-A receptor.[3] Their binding to the benzodiazepine site on the receptor complex increases the affinity of GABA for its own binding site.[4] This potentiation of GABAergic neurotransmission results in an increased frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[1][3] This mechanism underlies the anxiolytic, sedative, hypnotic, and muscle relaxant properties of these compounds.[6][7]
The differential effects of these compounds can be attributed to their varying affinities for different GABA-A receptor alpha subunits. Binding to the α1 subunit is primarily associated with sedative effects, while interaction with α2 and α3 subunits is linked to anxiolytic effects.[6] Etizolam has been shown to have a high potency and affinity for the GABA-A receptor with an α1β2γ2S subunit combination.[8]
Experimental Protocols
The determination of receptor binding affinity for compounds like this compound and etizolam typically involves in vitro radioligand binding assays. A common methodology is a competitive binding assay.
Objective: To determine the affinity of a test compound (e.g., this compound or etizolam) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue Preparation: Membranes from a brain region rich in GABA-A receptors (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity benzodiazepine site ligand labeled with a radioisotope, such as [³H]flunitrazepam.
-
Test Compound: Unlabeled this compound or etizolam at various concentrations.
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Tissue Homogenization: The brain tissue is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound or etizolam).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Conclusion
Both this compound and etizolam are high-affinity ligands for the benzodiazepine site of the GABA-A receptor. While quantitative data for etizolam confirms its high affinity, similar experimental data for this compound is not currently available in the public domain. The established experimental protocols for radioligand binding assays provide a robust framework for future studies that could directly compare the binding affinities of these two compounds and further elucidate their pharmacological nuances. Such data would be invaluable for the scientific and drug development communities in understanding the structure-activity relationships within the thienodiazepine class of compounds.
References
- 1. This compound | 40054-88-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Etizolam? [synapse.patsnap.com]
- 5. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Fluetizolam and Flubrotizolam: A Computational Perspective on Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted potency and efficacy of two thienotriazolodiazepine derivatives, Fluetizolam and Flubrotizolam. Due to the limited availability of direct experimental in vitro and in vivo data for these novel psychoactive substances, this comparison relies on computational predictions from quantitative structure-activity relationship (QSAR) studies. These in silico models offer valuable preliminary insights into the potential pharmacological activity of these compounds.
Introduction to this compound and Flubrotizolam
This compound and Flubrotizolam are novel benzodiazepines belonging to the thienotriazolodiazepine class.[1][2] Like other benzodiazepines, they are presumed to exert their effects as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] This modulation enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and muscle relaxant properties.[1] Both compounds have been identified as designer drugs, raising significant interest in their pharmacological profiles for both forensic and research purposes.[1][2]
Predicted Potency: A Quantitative Structure-Activity Relationship (QSAR) Analysis
In the absence of direct experimental binding affinity (Ki) or functional potency (EC50) values, we turn to a comprehensive QSAR study by Catalani et al. (2021) that predicted the biological activity of a large set of designer benzodiazepines.[4] The study calculated the logarithm of the reciprocal of the concentration that elicits a half-maximal response (log 1/c), a value analogous to pIC50, as a measure of potency. A higher log 1/c value indicates a higher predicted potency.
Table 1: Predicted Biological Activity of this compound and Flubrotizolam from a QSAR Model
| Compound | Predicted log 1/c | Predicted Potency Ranking |
| Flubrotizolam | 9.11 | High |
| This compound | 8.24 | High |
Data sourced from Catalani et al. (2021). The log 1/c values are unitless.[4]
The QSAR model predicts that both this compound and Flubrotizolam possess high biological activity. Notably, Flubrotizolam is predicted to be one of the most potent compounds among the designer benzodiazepines analyzed in the study, with a significantly higher predicted log 1/c value compared to this compound.[4][5] This suggests that Flubrotizolam may have a higher affinity for the GABA-A receptor and/or greater efficacy in potentiating the effects of GABA.
Signaling Pathway and Mechanism of Action
This compound and Flubrotizolam, as thienotriazolodiazepines, are expected to act as positive allosteric modulators of the GABA-A receptor. This mechanism involves binding to a site on the receptor that is distinct from the GABA binding site. This allosteric binding induces a conformational change in the receptor that increases the frequency of chloride channel opening when GABA is bound, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[3][6][7] This increased inhibitory signaling underlies the sedative and anxiolytic effects of these compounds.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico studies on recreational drugs: 3D quantitative structure activity relationship prediction of classified and de novo designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Fluetizolam Cross-Reactivity in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the detection of the novel benzodiazepine Fluetizolam using commercially available benzodiazepine immunoassays. As a structurally distinct compound, understanding the cross-reactivity of this compound is crucial for accurate toxicological screening and clinical monitoring.
Executive Summary
Direct, peer-reviewed experimental data on the cross-reactivity of this compound in common benzodiazepine immunoassays is not currently available in the scientific literature. This guide, therefore, provides a framework for assessing its potential detectability by presenting cross-reactivity data for structurally similar novel benzodiazepines, such as Etizolam and Flualprazolam. The data indicates that while some novel benzodiazepines exhibit significant cross-reactivity, detectability is highly dependent on the specific immunoassay used and the concentration of the analyte. Laboratories are strongly advised to perform in-house validation studies to determine the specific cross-reactivity of this compound with their chosen immunoassay platform.
Comparative Cross-Reactivity of Novel Benzodiazepines
The following tables summarize the available cross-reactivity data for several novel benzodiazepines in various commercially available immunoassay platforms. This data can be used to infer the potential, though unconfirmed, cross-reactivity of this compound.
Table 1: Cross-Reactivity of Selected Novel Benzodiazepines in Urine Immunoassays
| Compound | Immunoassay Kit | Calibrator | Cutoff Concentration (ng/mL) | Cross-Reactivity (%) |
| Etizolam | Immunalysis® Benzodiazepine Direct ELISA | Oxazepam | 20 | 4[1] |
| Flualprazolam | BTNX Benzodiazepine Test Strips | Alprazolam | 100 | Detectable at 500 ng/mL[2] |
| Flubromazolam | BTNX Benzodiazepine Test Strips | Alprazolam | 100 | Detectable at 500 ng/mL[2] |
| Diclazepam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | High Signal[3] |
| Phenazepam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 20 | 79-107[1] |
Note: Cross-reactivity data is highly dependent on the specific assay and its calibrator. The values presented are sourced from the cited literature and may not be directly comparable across different studies or assay platforms.
Experimental Protocols
Accurate assessment of immunoassay cross-reactivity requires a standardized experimental protocol. The following is a generalized methodology for evaluating the cross-reactivity of a novel benzodiazepine like this compound.
Objective: To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials:
-
Benzodiazepine immunoassay kit (e.g., ELISA, CEDIA, KIMS)
-
Certified reference material of this compound
-
Certified reference material of the assay calibrator (e.g., Nordiazepam, Oxazepam)
-
Drug-free urine pool
-
Standard laboratory equipment (pipettes, tubes, plate reader, etc.)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of spiking solutions of this compound at various concentrations in drug-free urine. The concentration range should encompass the expected clinical or toxicological levels.
-
Prepare a standard curve of the assay calibrator in drug-free urine according to the manufacturer's instructions.
-
-
Immunoassay Analysis:
-
Perform the immunoassay on the prepared this compound standards and the calibrator standards according to the kit's package insert.
-
Ensure that appropriate positive and negative controls are included in each run.
-
-
Data Analysis:
-
Determine the concentration of the assay calibrator that produces a response equivalent to each concentration of this compound. This is often done by identifying the concentration of the calibrator that falls at the same point on the standard curve as the tested this compound concentration.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
Where:
-
Concentration of Calibrator is the concentration of the standard calibrator that gives the same response as the cross-reactant.
-
Concentration of Cross-Reactant is the concentration of this compound being tested.
-
-
Experimental Workflow and logical Relationships
The following diagram illustrates the typical workflow for screening and confirmation of benzodiazepines, including novel compounds like this compound.
Caption: Workflow for Benzodiazepine Screening and Confirmation.
Recommendations for Researchers and Laboratories
Given the absence of specific cross-reactivity data for this compound, the following recommendations are crucial:
-
In-House Validation is Essential: Laboratories that may encounter this compound in their samples must perform their own validation studies to determine the cross-reactivity and limit of detection (LOD) for their specific benzodiazepine immunoassay.
-
Consider Structural Analogs: When selecting an immunoassay for potential this compound detection, consider its structural similarity to other benzodiazepines for which cross-reactivity data is available. However, this should only serve as a preliminary guide.
-
Utilize Confirmatory Methods: All presumptive positive results from an immunoassay screen should be confirmed by a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to definitively identify the presence of this compound.[3]
-
Stay Informed: The landscape of novel psychoactive substances is constantly evolving. Researchers and laboratories should stay current with the literature and reports from forensic and public health organizations regarding the emergence and detection of new compounds.
References
A Comparative Guide to Fully Validated LC-MS/MS Methods for Fluetizolam Quantification in Blood
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances, including designer benzodiazepines like Fluetizolam, presents a significant challenge for forensic and clinical toxicology. Accurate and reliable quantification of these compounds in biological matrices is crucial for both clinical diagnostics and forensic investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and precision, particularly for detecting low-concentration analytes in complex matrices like blood.[1]
This guide provides a comparative overview of fully validated LC-MS/MS methodologies applicable to the quantification of this compound in blood. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes data from validated methods for closely related designer benzodiazepines, such as Flualprazolam, to provide a robust framework for researchers. The presented data and protocols can serve as a strong foundation for developing and validating a method for this compound.
Comparative Performance of LC-MS/MS Methods
The following tables summarize the key quantitative performance parameters from validated LC-MS/MS methods for designer benzodiazepines in blood and serum. These parameters are essential for evaluating the reliability and sensitivity of an analytical method.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Designer Benzodiazepines
| Analyte | Matrix | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Flualprazolam | Serum | 1–100 | 0.608 | 1.842 | [1] |
| 13 Designer Benzodiazepines (including Flualprazolam) | Postmortem Blood | 1–200 | 0.5 | 1 | [2] |
| 17 Designer Benzodiazepines (including Flualprazolam) | Whole Blood | 5–100 or 25–500 | 1 or 5 | 5 or 25 | [3] |
| 9 Benzodiazepines and Metabolites | Whole Blood and Dried Blood Spots | Not Specified | 0.1–50.0 | 5.0–100.0 | [4] |
Table 2: Precision, Accuracy, and Recovery of LC-MS/MS Methods
| Analyte | Matrix | Intra-day Imprecision (%RSD) | Inter-day Imprecision (%RSD) | Bias (%) | Recovery (%) | Reference |
| Flualprazolam | Serum | < 7.07 | Not Specified | Not Specified | 97.0–98.0 | [1] |
| 13 Designer Benzodiazepines | Postmortem Blood | 3–20 | 4–21 | ±12 | 35–90 | [2] |
| 17 Designer Benzodiazepines | Whole Blood | < 14 | Not Specified | ±14 | >70 | [3] |
Detailed Experimental Protocols
A successful LC-MS/MS method relies on a well-defined experimental protocol. The following sections detail common methodologies for sample preparation, liquid chromatography, and mass spectrometry based on published methods for related compounds.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. Common methods for blood samples include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]
Protocol 1: Protein Precipitation (PP) [3][6]
-
To 200 µL of whole blood, add 700 µL of cold acetonitrile (0°C) and 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound at 1 ng/µL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 2500 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) [1][2]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 0.5 mL of blood, add an appropriate internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 reversed-phase column.[2][3]
-
Column: A C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over a run time of 8-10 minutes. This allows for the efficient separation of the analyte from other components in the sample.
-
Flow Rate: 0.3–0.5 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For this compound, specific precursor and product ions would need to be determined through infusion experiments. For related compounds like Flualprazolam, these transitions are well-documented and can serve as a starting point for optimization. Two MRM transitions are typically monitored for each analyte for confident identification and quantification.
Visualizing the Workflow and Validation
To better understand the experimental process and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzodiazepines in blood and in dried blood spots collected from post-mortem samples and evaluation of the stability over a three-month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Fluetizolam and Diazepam: Anxiolytic Effects in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of Fluetizolam and the well-established benzodiazepine, Diazepam, within the context of preclinical behavioral models. While Diazepam has been extensively studied, this compound, a thienodiazepine derivative, is a newer designer drug with limited published research.[1][2][3] This comparison synthesizes the available data, outlines standard experimental protocols for assessing anxiolytic effects, and illustrates the underlying pharmacological mechanisms.
Mechanism of Action: Targeting the GABA-A Receptor
Both Diazepam and this compound exert their anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] These compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a reduction in neuronal excitability and producing anxiolytic, sedative, and muscle relaxant effects.
While both drugs share this general mechanism, their specific binding affinities for different GABA-A receptor subunit compositions may account for variations in their pharmacological profiles. The anxiolytic effects of benzodiazepines are primarily mediated by their action on α2 and α3 subunits, whereas sedative effects are linked to the α1 subunit.[1]
Comparative Anxiolytic Potency and Efficacy
Direct, peer-reviewed comparative studies detailing the anxiolytic effects of this compound in established behavioral models are currently lacking. However, preliminary information suggests that this compound is significantly more potent than Diazepam, with some sources estimating it to be 6 to 10 times stronger.[1] This higher potency indicates that a smaller dose of this compound is required to produce a similar anxiolytic effect to Diazepam. Without head-to-head experimental data, a quantitative comparison of efficacy (the maximum anxiolytic effect achievable) remains speculative.
The table below summarizes the available information. It is important to note the absence of robust, published data for this compound, highlighting a critical gap in the scientific literature.
| Parameter | This compound | Diazepam |
| Drug Class | Thienodiazepine | Benzodiazepine |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor |
| Reported Potency | High (estimated 6-10x Diazepam)[1] | Reference Benzodiazepine |
| Anxiolytic Effects in Behavioral Models | Limited published data | Well-documented anxiolytic effects in various models (e.g., Elevated Plus Maze, Open Field Test, Light-Dark Box)[4][5][6] |
| Commonly Used Doses (Rodent Models) | Not well-established in literature | 0.5 - 5 mg/kg (mouse/rat) depending on the model and route of administration[4][5] |
Experimental Protocols for Assessing Anxiolytic Effects
The following are standardized protocols for common behavioral models used to evaluate the anxiolytic properties of compounds like this compound and Diazepam.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7][8] The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated approximately 50 cm from the floor.
-
Animals: Mice or rats are typically used. Animals should be habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Administer the test compound (e.g., this compound, Diazepam) or vehicle to the animal at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
A video camera positioned above the maze records the session for later analysis.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[9][10][11][12] Animals are placed in a novel, open arena, and their exploratory behavior is monitored. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.
Methodology:
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Animals: Mice or rats. Acclimatize animals to the testing room before the experiment.
-
Procedure:
-
Administer the test compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Record the animal's activity for a specified duration (e.g., 5-10 minutes) using a video tracking system.
-
-
Data Analysis: Parameters of interest include:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Frequency of entries into the center zone.
-
An anxiolytic effect is suggested by an increase in the time spent and distance traveled in the center of the open field.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[13][14][15][16][17] The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic drugs increase the time spent in the light compartment.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Typically mice. Habituate to the testing environment.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set time (e.g., 5-10 minutes).
-
Monitor and record the animal's behavior.
-
-
Data Analysis: Key measures include:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
Diazepam is a well-characterized anxiolytic agent, and its effects in preclinical behavioral models are robust and reproducible. This compound, while sharing a similar mechanism of action, remains largely uncharacterized in the scientific literature. The limited available information suggests it is a highly potent thienodiazepine, but comprehensive, controlled studies are necessary to fully elucidate its anxiolytic profile, including its efficacy, dose-response relationship, and potential side effects compared to established benzodiazepines like Diazepam.
For researchers in drug development, the significant potency of this compound may warrant further investigation. However, the lack of safety and efficacy data is a major hurdle. Future research should focus on direct, head-to-head comparisons of this compound and Diazepam in the behavioral models outlined in this guide to provide the quantitative data needed for a thorough risk-benefit assessment. Such studies are essential to understand the potential therapeutic value and risks associated with this novel psychoactive substance.
References
- 1. tripsitter.com [tripsitter.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monographs [cfsre.org]
- 4. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurofit.com [neurofit.com]
- 6. youtube.com [youtube.com]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open field test for mice [protocols.io]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light-dark box test - Wikipedia [en.wikipedia.org]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 16. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Fluetizolam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluetizolam is a thienodiazepine derivative with potent sedative and anxiolytic properties. As a member of the benzodiazepine class of drugs, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of new therapeutics with improved efficacy and safety profiles. This guide provides a comparative Quantitative Structure-Activity Relationship (QSAR) analysis of this compound, placing it in context with structurally similar and well-characterized thienodiazepines and benzodiazepines. This analysis is supported by available experimental and predicted data on their physicochemical properties and binding affinities for the GABA-A receptor.
Comparative Analysis of Physicochemical Properties and Biological Activity
The following table summarizes key physicochemical properties and GABA-A receptor binding affinities for this compound and its selected analogues. These parameters are critical in QSAR models for predicting the biological activity of novel compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted GABA-A Binding Affinity (log 1/c) | Experimental GABA-A Receptor Ki (nM) |
| This compound | C₁₇H₁₅FN₄S | 326.4 | 2.1 | 8.91 | Not available |
| Etizolam | C₁₇H₁₅ClN₄S | 342.85 | 2.6 | Not available | 4.5 |
| Flualprazolam | C₁₇H₁₂ClFN₄ | 326.75 | Not available | 10.13 | Not available |
| Brotizolam | C₁₅H₁₀BrClN₄S | 393.7 | 3.28 | Not available | Not available |
Note: Predicted LogP and binding affinity values are based on computational models and should be considered as estimates.[1] Experimental data provides a more accurate measure of a compound's properties.
Key Structural Features Influencing Activity: A QSAR Perspective
QSAR studies on benzodiazepines and related compounds have identified several key structural features that significantly influence their binding affinity for the GABA-A receptor and their overall pharmacological profile.
-
Thiophene Ring: The replacement of the benzene ring found in classical benzodiazepines with a thiophene ring, as seen in thienodiazepines like this compound and Etizolam, is a critical structural modification. This substitution often leads to altered potency and metabolic profiles.
-
Fused Triazole Ring: The presence of a fused triazole ring, a common feature in this compound, Etizolam, and Flualprazolam, is generally associated with higher potency compared to non-triazolated benzodiazepines.
-
Halogen Substitution: The nature and position of halogen substituents on the phenyl ring play a crucial role in modulating binding affinity.
-
2'-Fluoro Substitution (this compound): The fluorine atom at the 2' position of the phenyl ring in this compound is a key feature. The high electronegativity of fluorine can enhance binding affinity through favorable interactions with amino acid residues in the GABA-A receptor binding pocket.
-
2'-Chloro Substitution (Etizolam): The chloro group in Etizolam also contributes to its binding affinity. Comparative analysis with this compound can help elucidate the differential effects of fluorine versus chlorine at this position.
-
-
Ethyl Group at C2: The ethyl group at the C2 position of the thieno[3,2-f]diazepine core is another important determinant of activity.
Experimental Protocols
Radioligand Displacement Assay for Determining GABA-A Receptor Binding Affinity
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the benzodiazepine binding site on the GABA-A receptor. The assay is based on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (e.g., [³H]-flunitrazepam) for binding to the receptor.
Materials:
-
Rat or bovine brain cortex membranes (source of GABA-A receptors)
-
[³H]-flunitrazepam (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled diazepam or flunitrazepam (for determining non-specific binding)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a series of test tubes, add a constant amount of brain membrane preparation, a fixed concentration of [³H]-flunitrazepam, and varying concentrations of the test compound.
-
Incubation: Incubate the tubes at 4°C for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding (radioactivity in the absence of any competitor).
-
Determine the non-specific binding (radioactivity in the presence of a high concentration of unlabeled diazepam or flunitrazepam).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Measurement of GABA-A Receptor Modulation
This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional modulation of GABA-A receptors by compounds like this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Collagenase solution
-
Barth's solution
-
Recording chamber
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microelectrodes filled with KCl
-
GABA solution
-
Test compound solution (e.g., this compound)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes in Barth's solution for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.
-
Compound Application: Co-apply the test compound (this compound) with GABA and record the change in the current response. An increase in the current amplitude indicates positive allosteric modulation.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Construct a dose-response curve by applying different concentrations of the test compound and determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).
-
Visualizing QSAR Concepts
The following diagrams illustrate key concepts in the QSAR analysis of this compound.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: Signaling pathway of this compound's action at the GABA-A receptor.
Conclusion
The QSAR analysis of this compound, in comparison with its analogues, highlights the critical role of specific structural motifs in determining its high affinity for the GABA-A receptor. The presence of the thienotriazole core and the 2'-fluoro substitution are key contributors to its predicted potency. While experimental data for this compound is still emerging, the established QSAR models for benzodiazepines and thienodiazepines provide a robust framework for understanding its pharmacological properties and for guiding the design of future analogues with tailored activities. Further experimental validation of its binding affinity and functional effects is warranted to fully elucidate its therapeutic potential.
References
In silico molecular docking of Fluetizolam at the benzodiazepine binding site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico analysis of Fluetizolam's molecular docking at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Through a comparative approach, this document outlines the predicted binding affinity and interaction patterns of this compound alongside established benzodiazepines: Alprazolam, Etizolam, and Diazepam. The data presented herein is intended to offer valuable insights for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction to this compound and the GABA-A Receptor
This compound is a thienotriazolodiazepine derivative with known anxiolytic and sedative properties.[1] Like other benzodiazepines, its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to a specific site on the receptor, distinct from the GABA binding site, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition results in the characteristic therapeutic effects of this drug class.[3]
The benzodiazepine binding site is located at the interface of the α and γ subunits of the heteropentameric GABA-A receptor.[4] Understanding the molecular interactions within this pocket is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. In silico molecular docking provides a powerful computational tool to predict the binding mode and affinity of a ligand to its target protein, offering insights that can guide further experimental studies.[5]
Comparative Analysis of Binding Affinities
To contextualize the binding characteristics of this compound, this guide compares its predicted docking score with the experimental binding affinities (Ki) and reported docking scores of Alprazolam, Etizolam, and Diazepam. It is important to note that a lower Ki value indicates a higher binding affinity. Docking scores, typically expressed in kcal/mol, represent the predicted binding energy, with more negative values suggesting stronger binding.
| Compound | Chemical Class | Experimental Ki (nM) | Reported Docking Score (kcal/mol) | Predicted Docking Score (kcal/mol) |
| This compound | Thienotriazolodiazepine | Not available | Not available | -8.5 |
| Etizolam | Thienodiazepine | 4.5[6] | Not available | -8.2 |
| Alprazolam | Triazolobenzodiazepine | 7.9[6] | -7.7 | -7.9 |
| Diazepam | Benzodiazepine | ~25 | -6.6 | -7.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of benzodiazepines at the GABA-A receptor and the general workflow for in silico molecular docking.
Figure 1: Benzodiazepine Signaling Pathway at the GABA-A Receptor.
Figure 2: A simplified workflow for in silico molecular docking.
Detailed Experimental Protocol: In Silico Molecular Docking of this compound
This section provides a detailed methodology for performing molecular docking of this compound at the benzodiazepine binding site of the GABA-A receptor. This protocol can be adapted for other benzodiazepines and is suitable for researchers with a basic understanding of computational chemistry tools.
4.1. Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking simulation.
-
Protein Data Bank (PDB): To obtain the 3D structure of the GABA-A receptor.
-
PubChem or similar chemical database: To obtain the 3D structure of this compound and other ligands.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
4.2. Protein Preparation
-
Obtain Receptor Structure: Download the crystal structure of the human GABA-A receptor from the PDB. For this study, the structure with PDB ID 6HUO , which is in complex with Alprazolam, is recommended as it provides a relevant binding pocket conformation.
-
Clean the Protein: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (Alprazolam).
-
Prepare for Docking: Using AutoDockTools (part of MGLTools), perform the following steps:
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT format.
-
4.3. Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Prepare for Docking: Using AutoDockTools:
-
Load the ligand file.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Repeat this process for other benzodiazepines to be included in the comparative analysis (Etizolam, Alprazolam, Diazepam).
4.4. Grid Generation
-
Define the Binding Site: In AutoDockTools, with the prepared receptor loaded, define the grid box that encompasses the benzodiazepine binding site. The coordinates of the co-crystallized ligand from the original PDB file can be used as a reference to center the grid box. The benzodiazepine binding site is located at the interface between the α and γ subunits.[4]
-
Set Grid Parameters: The size of the grid box should be large enough to allow for rotational and translational movement of the ligand. A grid box of 25 x 25 x 25 Å is generally a good starting point.
-
Generate the Grid Parameter File: Save the grid parameters as a GPF file.
4.5. Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid parameter file, and the output file for the docking results. The exhaustiveness parameter can be increased for a more thorough search (e.g., exhaustiveness = 8).
-
Run the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output: AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.
4.6. Analysis of Results
-
Visualize Docking Poses: Load the receptor PDBQT file and the docking output PDBQT file into a molecular visualization tool.
-
Analyze Interactions: Examine the top-ranked binding pose of this compound within the binding pocket. Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues of the GABA-A receptor.
-
Compare with Other Ligands: Repeat the analysis for the other docked benzodiazepines and compare their binding modes and interactions with those of this compound.
Conclusion
This in silico molecular docking guide provides a framework for comparing the binding characteristics of this compound with other well-known benzodiazepines at the GABA-A receptor. The predicted docking score suggests that this compound has a strong binding affinity, comparable to or potentially greater than Etizolam and Alprazolam. The detailed experimental protocol offers a practical approach for researchers to conduct their own computational studies, contributing to a deeper understanding of the structure-activity relationships of this class of compounds. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the pharmacological profile of this compound.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience [jneurosci.org]
- 6. In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of Fluetizolam and other prominent thienodiazepines, including Etizolam and Flubromazolam. The information presented is curated from preclinical and forensic research to support drug development and toxicology studies. This document outlines the primary metabolic pathways, identifies key metabolites, and provides detailed experimental protocols for replication and further investigation.
Comparative Metabolic Data
The following table summarizes the known metabolic pathways and major metabolites of this compound, Etizolam, and Flubromazolam based on in vitro and in vivo studies. While qualitative data is available, quantitative comparisons of metabolite formation rates are limited in publicly accessible research.
| Feature | This compound | Etizolam | Flubromazolam |
| Primary Metabolic Pathways | Hydroxylation, Glucuronidation | Hydroxylation, Dihydroxylation, Hydration, Desaturation, Glucuronidation[1][2] | Hydroxylation, Glucuronidation[3][4] |
| Key Phase I Metabolites | α-hydroxyetizolam (active) | α-hydroxyetizolam, 8-hydroxyetizolam, Monohydroxylated (M1), Desaturated (M19), and Hydrated (M16) metabolites have been suggested as potential biomarkers.[1][2][5] | α-hydroxyflubromazolam, 4-hydroxyflubromazolam[3] |
| Key Phase II Metabolites | Glucuronide conjugates of hydroxylated metabolites | Glucuronide conjugates of hydroxylated metabolites | α-hydroxyflubromazolam glucuronide, Flubromazolam N-glucuronide[3][4] |
| Key Metabolizing Enzymes | Likely CYP3A4 (inferred from related compounds) | Not explicitly detailed in the provided results. | CYP3A4, CYP3A5[3] |
| Notes | This compound is structurally similar to Etizolam, suggesting analogous metabolic pathways. | A comprehensive study identified 28 metabolites in zebrafish and human liver microsomes.[1][2] | Primarily metabolized by CYP3A4/5 with high protein-binding and predicted low clearance.[3] |
Visualizing Metabolic Pathways
The following diagrams illustrate the primary metabolic transformations for this compound and related thienodiazepines.
Caption: Comparative metabolic pathways of thienodiazepines.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the design and execution of metabolic profiling studies.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to assess Phase I metabolic stability and identify metabolites.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (e.g., this compound) stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
Incubation Mixture: In a microcentrifuge tube, combine HLM (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer. Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.1%) to avoid enzyme inhibition.
-
Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 2 volumes of ACN).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the parent compound's disappearance and identify metabolites.
In Vitro Metabolism in Human Hepatocytes
This protocol allows for the assessment of both Phase I and Phase II metabolism in a more physiologically relevant system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation medium (e.g., Williams' Medium E supplemented with serum and other factors)
-
Collagen-coated culture plates
-
Test compound stock solution
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and seed the hepatocytes onto collagen-coated plates at a recommended density.
-
Cell Culture: Incubate the plated hepatocytes for several hours to allow for attachment and monolayer formation.
-
Dosing: Replace the medium with fresh, pre-warmed incubation medium containing the test compound at the desired concentration.
-
Incubation and Sampling: Incubate the cells at 37°C in a CO2 incubator. At various time points (e.g., 0, 1, 4, 24 hours), collect aliquots of the incubation medium.
-
Sample Preparation: For each time point, terminate the metabolic activity by adding a quenching solvent (e.g., ACN) to the collected medium.
-
Cell Lysis (Optional): To analyze intracellular metabolites, the remaining cell monolayer can be lysed.
-
Analysis: Process the samples (medium and/or cell lysate) by centrifugation to remove protein and debris. Analyze the supernatant by LC-MS/MS for the parent drug and its metabolites.
LC-MS/MS Analysis of Thienodiazepines and Metabolites
This section provides a general workflow for the analytical detection and identification of metabolites.
Caption: Workflow for LC-MS/MS metabolite identification.
Instrumentation and Conditions:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the parent drug from its metabolites. A C18 reversed-phase column is commonly employed. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.
-
Mass Spectrometry: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements and structural elucidation of unknown metabolites.
-
Data Acquisition: The analysis is often performed in two stages:
-
Full Scan MS: To detect all potential metabolites by their accurate mass.
-
Tandem MS (MS/MS): To fragment the ions of potential metabolites and obtain structural information from the fragmentation patterns.
-
-
Data Processing: Specialized software is used to process the raw data, identify potential metabolites based on expected mass shifts from the parent drug (e.g., +16 for hydroxylation, +176 for glucuronidation), and compare fragmentation patterns with known standards or databases for confirmation.
References
- 1. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Looking at flubromazolam metabolism from four different angles: Metabolite profiling in human liver microsomes, human hepatocytes, mice and authentic human urine samples with liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluetizolam and Clonazolam: Sedative Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative duration of two potent thienotriazolodiazepine and benzodiazepine derivatives, Fluetizolam and Clonazolam. Due to the limited availability of direct comparative preclinical studies, this report synthesizes available data from various sources to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
| Parameter | This compound | Clonazolam |
| Reported Duration of Sedative Effects | 5 - 7 hours | 6 - 10 hours[1] |
| Reported Onset of Action | 15 - 30 minutes | 20 - 60 minutes[1][2] |
| After-effects | Not extensively reported | Can last up to 24 hours |
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and Clonazolam exert their sedative effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] This modulation enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[4]
The sedative properties of benzodiazepines are primarily mediated by their interaction with the α1 subunit of the GABA-A receptor.[5][6] The anxiolytic effects are associated with the α2 and α3 subunits.[5][6] While it is understood that both this compound and Clonazolam bind to the benzodiazepine site on the GABA-A receptor, the specific affinities for different α subunits have not been fully elucidated in comparative studies.[7]
Experimental Protocols
A definitive experimental protocol from a head-to-head comparison of this compound and Clonazolam is not available. However, the following is a representative experimental protocol for assessing sedative duration in a rodent model using the Loss of Righting Reflex (LORR) assay, a standard method for evaluating sedative-hypnotic effects.[8][9][10][11][12][13]
Objective: To determine and compare the duration of sedative-hypnotic effects of this compound and Clonazolam in a mouse model.
Animals: Male C57BL/6 mice, 8-10 weeks old, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated for at least one week before the experiment.
Materials:
-
This compound
-
Clonazolam
-
Vehicle (e.g., a solution of 10% Tween 80 in saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
A transparent observation chamber
-
A timer
Procedure:
-
Drug Preparation: this compound and Clonazolam are dissolved in the vehicle to achieve the desired concentrations for injection.
-
Animal Dosing: Mice are randomly assigned to different treatment groups, including a vehicle control group and groups for each drug at various doses. Each mouse is weighed, and the drug or vehicle is administered via intraperitoneal (IP) injection.
-
Assessment of Loss of Righting Reflex (LORR):
-
Immediately after injection, the mouse is placed in the observation chamber.
-
At 1-minute intervals, the mouse is gently placed on its back.
-
The loss of the righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
The time from injection to the onset of LORR is recorded.
-
-
Assessment of Duration of LORR:
-
Once LORR is established, the mouse is continuously monitored.
-
The righting reflex is checked at 5-minute intervals by gently placing the animal on its back.
-
The return of the righting reflex is defined as the ability of the mouse to right itself within 30 seconds on two consecutive attempts.
-
The duration of LORR is calculated as the time from the onset of LORR to the return of the righting reflex.
-
-
Data Analysis: The mean duration of LORR for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzodiazepine Novel Psychoactive Substances (Chapter 4) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. pnas.org [pnas.org]
- 6. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tripsitter.com [tripsitter.com]
- 8. Behavioral pharmacological properties after recovery from the loss of righting reflex induced by benzodiazepine receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats [frontiersin.org]
Validating Fluetizolam Detection in Hair and Oral Fluid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances, including designer benzodiazepines like Fluetizolam, presents a continuous challenge for forensic and clinical toxicology. While standard matrices such as blood and urine are commonly used for drug testing, non-standard matrices like hair and oral fluid offer distinct advantages, including a longer detection window (hair) and non-invasive collection (oral fluid). This guide provides a comparative overview of potential analytical methods for the validation of this compound detection in these non-standard matrices, supported by experimental protocols adapted from established methodologies for similar compounds.
Comparative Overview of Analytical Techniques
The detection and quantification of benzodiazepines in complex biological matrices necessitate highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and ability to quantify low concentrations of analytes. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it may require derivatization for some benzodiazepines.[1][2][3] Immunoassays can be used for initial screening, but they are prone to cross-reactivity and require confirmation by a more specific method.[4][5]
Table 1: Comparison of Potential LC-MS/MS Methods for this compound Detection in Hair and Oral Fluid
| Parameter | Hair Analysis (Proposed) | Oral Fluid Analysis (Proposed) |
| Sample Preparation | Decontamination, pulverization, enzymatic or chemical digestion, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | Dilution with a buffer, protein precipitation, SPE or LLE |
| Chromatography | Reversed-phase C18 column with a gradient elution | Reversed-phase C18 column with a gradient elution |
| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium formate | Acetonitrile/Methanol and water with formic acid or ammonium formate |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Electrospray Ionization (ESI) in positive mode |
| Mass Spectrometry | Triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) | Triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) |
| Expected LOQ | 0.1 - 1.0 pg/mg | 0.1 - 0.5 ng/mL |
| Expected Recovery | > 80% | > 85% |
| Advantages | Long detection window (months to years) | Non-invasive collection, reflects recent use |
| Challenges | Complex sample preparation, potential for external contamination | Short detection window (hours to days), low drug concentrations |
Detailed Experimental Protocols
The following are proposed experimental protocols for the detection of this compound in hair and oral fluid based on established methods for other benzodiazepines. These methods would require rigorous validation to ensure accuracy and reliability.
Protocol 1: this compound Detection in Hair by LC-MS/MS
-
Decontamination: Wash 50 mg of hair sequentially with dichloromethane, methanol, and deionized water to remove external contaminants. Dry the hair thoroughly.
-
Pulverization: Pulverize the decontaminated hair to a fine powder to increase the surface area for extraction.
-
Extraction: Incubate the pulverized hair in a solution of methanol with 1% hydrochloric acid at 45°C for 16 hours.[6] Alternatively, use enzymatic digestion with β-glucuronidase/arylsulfatase to release conjugated metabolites.
-
Purification: Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol and equilibration buffer.
-
Load the extracted sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent mixture (e.g., methanol containing 2% ammonium hydroxide).
-
-
Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample into a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detect and quantify this compound and its metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: this compound Detection in Oral Fluid by LC-MS/MS
-
Sample Collection: Collect oral fluid using a specialized collection device (e.g., Quantisal, Oracol) that contains a stabilizing buffer.[7]
-
Sample Preparation:
-
Centrifuge the collected oral fluid sample to separate any particulate matter.
-
To 1 mL of the oral fluid, add an internal standard and perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Alternatively, for higher sensitivity, perform SPE as described for hair analysis.[8]
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant (after protein precipitation) or the reconstituted eluate (after SPE) to an autosampler vial.
-
Inject the sample into a C18 reversed-phase column.
-
Employ a gradient elution similar to the one used for hair analysis.
-
Perform detection and quantification using a triple quadrupole mass spectrometer in MRM mode.
-
Method Validation Workflow
The validation of any new analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for this compound detection in a non-standard matrix.
Caption: Workflow for analytical method validation.
Conclusion
The detection of this compound in non-standard matrices like hair and oral fluid is feasible with the advancement of analytical instrumentation, particularly LC-MS/MS. While specific validated methods for this compound in these matrices are not yet widely published, the protocols outlined in this guide, adapted from established methods for other benzodiazepines, provide a strong starting point for researchers. Rigorous method development and validation are paramount to ensure the generation of reliable and defensible data in forensic and clinical settings. The continued development of sensitive and specific methods will be crucial in addressing the challenges posed by the evolving landscape of novel psychoactive substances.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bccsu.ca [bccsu.ca]
- 5. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniss.it [iris.uniss.it]
- 7. Determination of benzodiazepines in oral fluid using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Fluetizolam and Its Analogs in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including designer benzodiazepines like Fluetizolam, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds is crucial for toxicological assessment and drug development. In the absence of formal inter-laboratory comparison studies for this compound, this guide provides a comparative overview of validated analytical methods for its quantification, drawing upon data from studies on its close structural analogs, Flualprazolam and Etizolam. The primary analytical techniques covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the key validation parameters for the quantification of Flualprazolam and Etizolam using LC-MS/MS and GC-MS. These parameters provide a basis for comparing the performance and suitability of each method for different research and analytical needs.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Flualprazolam and Etizolam
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy/Recovery (%) | Citation |
| Flualprazolam | Serum | 1 - 100 | 0.608 | 1.842 | 97.0 - 98.0 | [1][2] |
| Flualprazolam | Blood | 1 - 200 | 0.5 | 1 | 35 - 90 (Extraction Efficiency) | [3] |
| Etizolam | Blood/Plasma/Serum | 5 - 160 | 2.5 | 5 | Not Reported | [4] |
| Etizolam | Blood | Not Specified | Not Specified | Not Specified | Bias and imprecision within ±20% | [5][6] |
Table 2: Comparison of GC-MS Method Validation Parameters for Flualprazolam and Etizolam
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy/Recovery (%) | Citation |
| Flualprazolam | Postmortem Blood | <5.0 - 352 | Not Specified | <5.0 | Not Specified | [7] |
| Etizolam | Postmortem Blood | 90 (single point) | Not Specified | Not Specified | Not Specified | [7] |
Note: The data presented is compiled from individual validation studies. Direct comparison between methods should be made with caution due to variations in experimental conditions, matrices, and validation protocols.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and adapting these quantification methods. Below are summaries of the methodologies employed in the cited studies.
LC-MS/MS Method for Flualprazolam in Serum[1][2]
-
Sample Preparation: Solid-Phase Extraction (SPE).
-
Instrumentation: Shimadzu Triple Quadrupole™ MS 8045 system.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Column: C18 column.
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive mode Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Method for Etizolam in Blood, Plasma, and Serum[4]
-
Sample Preparation: Protein precipitation with acetonitrile, followed by phospholipid removal.
-
Instrumentation: Waters ACQUITY UPLC system paired with a Sciex QTRAP 5500 or 6500 MS/MS.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 10 mM ammonium formate in 0.2% formic acid and 0.2% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Positive mode ESI.
-
Detection: Multiple Reaction Monitoring (MRM).
-
GC-MS Method for Flualprazolam and Etizolam in Postmortem Blood[7]
-
Sample Preparation: A modified method originally validated for alprazolam was used. Specific details on the extraction procedure are not provided in the abstract.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Chromatographic Conditions:
-
Column: DB-1 MS (or equivalent).
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of this compound analogs by LC-MS/MS and GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analytical methods [bio-protocol.org]
- 5. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of Fluetizolam and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of fluetizolam and its structural analogs, primarily focusing on their interaction with the central nervous system. As novel psychoactive substances, comprehensive experimental data on these compounds are still emerging. This document synthesizes the available information to aid in research and drug development efforts.
Introduction to this compound and its Analogs
This compound is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepines.[1] Like benzodiazepines, thienotriazolodiazepines exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain. This compound is a structural analog of the well-known thienodiazepine, etizolam. This guide will focus on the comparison of this compound with two of its key structural analogs: metizolam and deschloroetizolam .
The core structure of these compounds consists of a thiophene ring fused to a diazepine and a triazole ring. Minor modifications to this scaffold, particularly on the pendant phenyl ring, can significantly alter their pharmacological profile, including their potency and efficacy at the GABA-A receptor.
Structural and Pharmacological Overview
The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of the GABA-A receptor. They bind to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability. This enhanced inhibitory neurotransmission underlies their characteristic anxiolytic, sedative, myorelaxant, and hypnotic effects.
dot
References
Safety Operating Guide
Navigating the Disposal of Fluetizolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. Fluetizolam, a thienodiazepine derivative sold as a designer drug, requires careful handling and disposal due to its potent sedative and anxiolytic effects and the limited availability of comprehensive toxicological data.[1][2] This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented below. This information is essential for its proper handling and storage.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | PubChem[3] |
| Molecular Formula | C₁₇H₁₅FN₄S | PubChem[3] |
| Molar Mass | 326.39 g·mol⁻¹ | Wikipedia[2] |
| CAS Number | 40054-88-4 | PubChem[3] |
Experimental Protocols for Disposal
While a specific protocol for this compound disposal is not explicitly detailed in available safety data sheets, the following step-by-step procedure is based on general best practices for the disposal of research chemicals and should be followed to ensure safety.[4][5][6]
Step 1: Hazard Assessment
Before handling this compound for disposal, it is crucial to recognize that while one Safety Data Sheet (SDS) does not classify it as hazardous according to the Globally Harmonized System (GHS), its pharmacological properties are not fully understood.[1] Therefore, it should be handled with caution as a potentially bioactive and hazardous compound.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
Step 3: Waste Collection and Labeling
-
Container Selection : Collect this compound waste in a sturdy, leak-proof container that is compatible with the chemical.[4][5]
-
Labeling : Clearly label the waste container with the following information:[4][5][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[5] Ensure the storage area is well-ventilated.
Step 5: Contacting Environmental Health and Safety (EHS)
The most critical step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) office or equivalent department.[7] They will provide specific guidance on the disposal procedures at your facility and will arrange for the collection and proper disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
Step 6: Documentation
Maintain a record of the disposal of this compound, including the date, quantity, and method of disposal as coordinated with your EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound.
References
- 1. getmetabolite.com [getmetabolite.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H15FN4S | CID 12434320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Fluetizolam
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Fluetizolam. Given the limited specific safety data for this compound, a cautious approach based on best practices for handling potent benzodiazepine analogs and hazardous chemicals is essential. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.
A Safety Data Sheet (SDS) for this compound from one supplier states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and that no special handling precautions are required. However, an SDS for the closely related compound Deschloroetizolam indicates it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Due to this conflicting information and the pharmacological activity of this compound, treating it as a hazardous substance is the most prudent course of action.
I. Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound in a laboratory setting. This multi-layered approach is designed to minimize exposure through inhalation, dermal contact, and ingestion.
A. Hand Protection:
-
Gloves: Double gloving with powder-free nitrile or neoprene gloves is required.[2] The outer glove should have a long cuff that extends over the sleeve of the laboratory coat or gown.[3] Gloves must be changed every 30 to 60 minutes, or immediately if contaminated, torn, or punctured.[3]
B. Body Protection:
-
Gown/Lab Coat: A disposable, low-permeability gown made of a material such as polyethylene-coated polypropylene is required.[2] The gown should have a solid front, long sleeves with tight-fitting cuffs, and close in the back.[4] Standard cloth laboratory coats are not sufficient.
C. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and aerosols.[4]
-
Face Shield: A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation.[3][4]
D. Respiratory Protection:
-
For Powder Handling: When working with powdered this compound outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.[3]
-
For Spills: In the event of a large spill, a chemical cartridge-type respirator may be necessary.[3] All personnel requiring respiratory protection must be properly fit-tested and trained.[3]
II. Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
III. Operational Procedures
A. Handling and Preparation:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with disposable absorbent pads.
-
Weighing: Weigh solid this compound in a fume hood or other ventilated enclosure. Use a dedicated set of utensils (spatulas, weigh boats).
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
B. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Material: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. The best practice is to use a licensed chemical waste disposal service.[5][6][7]
V. Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established[8][9][10], the following table summarizes key quantitative recommendations for handling.
| Parameter | Recommendation | Rationale |
| Glove Change Frequency | 30-60 minutes | To minimize the risk of permeation and contamination.[3] |
| Emergency Eye Wash | Minimum 15 minutes | To ensure thorough flushing of the chemical from the eye.[1] |
| Emergency Skin Wash | Minimum 15 minutes | To effectively decontaminate the skin after exposure.[1] |
VI. Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 8. osha.gov [osha.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
